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  • Product: N-Boc-N-(3-methylbutyl)glycine

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of N-Boc-N-(3-methylbutyl)glycine: A Technical Guide to Peptoid Architecture

Executive Summary The transition from traditional peptide therapeutics to peptidomimetics has been driven by the need to overcome inherent metabolic instabilities, primarily proteolytic degradation. Peptoids (oligo-N-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional peptide therapeutics to peptidomimetics has been driven by the need to overcome inherent metabolic instabilities, primarily proteolytic degradation. Peptoids (oligo-N-substituted glycines) represent a paradigm shift in this domain. By shifting the side chain from the α -carbon to the amide nitrogen, peptoids eliminate backbone hydrogen-bond donors and chiral centers, yielding highly stable, conformationally diverse architectures .

Within the peptoid toolkit, N-Boc-N-(3-methylbutyl)glycine (also known as N-Boc-N-isopentylglycine) serves as a critical building block. This monomer introduces a highly lipophilic isopentyl side chain, mimicking the hydrophobic properties of aliphatic amino acids like leucine and homoleucine. This technical guide provides an in-depth analysis of its physicochemical properties, synthesis workflows, and its pivotal role in developing antimicrobial peptoids (AMPs) and biomimetic foldamers.

Chemical Architecture & Structural Dynamics

The utility of N-Boc-N-(3-methylbutyl)glycine lies in its tripartite structure: the glycine backbone, the isopentyl side chain, and the tert-butyloxycarbonyl (Boc) protecting group. Each component dictates specific physicochemical and thermodynamic behaviors during synthesis and biological application.

Mechanistic Insights into the Structure
  • The Tertiary Amide Backbone: Once incorporated into a polymer, the N-alkylated nitrogen forms a tertiary amide. Causality: The absence of an amide proton (N-H) prevents the formation of intramolecular hydrogen bonds along the backbone. This structural feature is the direct cause of peptoids' absolute resistance to naturally occurring proteases, which rely on backbone hydrogen bonding for substrate recognition and cleavage .

  • The Isopentyl (3-methylbutyl) Side Chain: The -CH₂-CH₂-CH(CH₃)₂ group provides a highly flexible, extended hydrophobic moiety. Causality: In the rational design of amphipathic helices, the extra methylene group (compared to the isobutyl group of leucine) increases the hydrophobic moment. This drives deeper insertion into the lipid bilayers of bacterial membranes, a critical factor in the efficacy of antimicrobial peptoids.

  • The Boc Protecting Group: Causality: The acid-labile Boc group provides orthogonality in mixed peptide-peptoid chimera synthesis. It allows the monomer to be coupled to a growing chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols, where the Boc group is globally cleaved during the final trifluoroacetic acid (TFA) step, streamlining the workflow.

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Boc-N-(3-methylbutyl)glycine

PropertyValueCausality / Significance in Drug Development
Chemical Formula C₁₂H₂₃NO₄Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight 245.32 g/mol Critical for precise stoichiometric calculations during SPPS coupling.
Protecting Group tert-Butyloxycarbonyl (Boc)Enables orthogonal protection strategies; cleaved efficiently by TFA.
Side Chain Isopentyl (3-methylbutyl)Confers high lipophilicity; drives hydrophobic core packing in foldamers.
Backbone Tertiary Amide (post-coupling)Eliminates hydrogen bond donors, conferring absolute protease resistance.

Synthesis Workflows: Monomer vs. Submonomer Approaches

The synthesis of peptoids generally relies on the submonomer method pioneered by Zuckermann et al. . However, the use of pre-synthesized, fully protected monomers like N-Boc-N-(3-methylbutyl)glycine is strictly required for specific advanced applications.

Table 2: Strategic Comparison of Synthesis Approaches

ParameterMonomer Approach (Using N-Boc-N-(3-methylbutyl)glycine)Submonomer Approach (Bromoacetic acid + Isoamylamine)
Sequence Control Absolute; prevents side reactions in complex peptide-peptoid chimeras.High, but susceptible to over-alkylation or incomplete amine displacement.
Orthogonality Excellent; Boc group allows selective, controlled deprotection.Limited; requires specialized orthogonal protecting groups if mixed.
Coupling Kinetics Slower due to steric hindrance of the secondary amine; requires strong activators (DIC/Oxyma).Highly efficient two-step process; minimal steric hindrance during displacement.
Workflow Visualization

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Deprotection (Remove Fmoc) Resin->Deprotect Couple Coupling Add N-Boc-N-(3-methylbutyl)glycine + DIC/Oxyma Deprotect->Couple Wash Washing & Capping (DMF / Ac2O) Couple->Wash Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Wash->Cleave Sequence Complete Product Purified Peptoid Chimera (HPLC / MS Validated) Cleave->Product

Caption: Workflow for Solid-Phase Synthesis incorporating N-Boc-N-(3-methylbutyl)glycine.

Self-Validating Experimental Protocol: SPPS Incorporation

To ensure scientific integrity and high-fidelity sequence generation, the following protocol details the incorporation of N-Boc-N-(3-methylbutyl)glycine into a growing peptide/peptoid chain. This methodology is designed as a self-validating system , incorporating specific checkpoints to guarantee coupling efficiency.

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Action: Swell 0.1 mmol of Rink Amide MBHA resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polymer matrix, maximizing the surface area and ensuring that all reactive sites are accessible to the bulky monomer.

Step 2: N-Terminal Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc group of the preceding residue. Wash extensively with DMF (5 × 3 mL).

  • Causality: Complete removal of the Fmoc group exposes the nucleophilic amine required for the subsequent acylation.

Step 3: Monomer Activation and Coupling

  • Action: In a separate vial, dissolve 0.3 mmol (3 equivalents) of N-Boc-N-(3-methylbutyl)glycine, 0.3 mmol of DIC, and 0.3 mmol of Oxyma Pure in 2 mL of DMF. Pre-activate for 5 minutes, then add to the resin. Shake at 50°C for 1 hour (or room temperature for 3 hours).

  • Causality: The secondary amine of a growing peptoid chain is highly sterically hindered. Oxyma Pure is selected over traditional HOBt because it dramatically accelerates the coupling rate and suppresses side reactions. Elevated temperature provides the kinetic energy necessary to overcome the activation barrier of forming the tertiary amide bond.

Step 4: Self-Validation via Chloranil Test

  • Action: Extract a few resin beads, wash with DCM, and apply the Chloranil test.

  • Causality: Because the growing chain now terminates in a secondary amine (if coupling to a previous peptoid residue), the standard Kaiser test is ineffective. A positive Chloranil test (blue/green beads) indicates incomplete coupling, dictating a mandatory re-coupling cycle. A negative result (colorless/yellow beads) is the self-validating checkpoint confirming >99% acylation, authorizing progression.

Step 5: Capping

  • Action: Treat the resin with 10% Acetic Anhydride and 10% Pyridine in DCM for 10 minutes. Wash with DMF.

  • Causality: Capping terminates any unreacted amines. This ensures that failed couplings result in truncated sequences rather than full-length deletion impurities, vastly simplifying downstream HPLC purification.

Step 6: Global Cleavage and Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2 hours.

  • Causality: This single step simultaneously cleaves the peptoid from the resin and removes the N-terminal Boc group from the 3-methylbutylglycine residue, yielding the final, fully deprotected chimera ready for ether precipitation.

Applications in Drug Development: Antimicrobial Peptoids (AMPs)

The rising threat of multidrug-resistant (MDR) bacteria has accelerated the development of Antimicrobial Peptoids. AMPs mimic the facially amphipathic structures of natural host-defense peptides (like Magainin or LL-37) but are entirely resistant to bacterial proteases .

The incorporation of N-Boc-N-(3-methylbutyl)glycine is highly strategic in AMP design. The isopentyl group provides the exact degree of lipophilicity required to selectively interact with the negatively charged bacterial membrane without causing excessive hemolysis of neutral mammalian erythrocytes.

Mechanism of Action

AMP_Mechanism Peptoid Amphipathic Peptoid (Isopentyl + Cationic) Approach Electrostatic Attraction to Bacterial Membrane Peptoid->Approach Insert Hydrophobic Insertion (Isopentyl Side Chains) Approach->Insert Disrupt Membrane Disruption (Pore Formation) Insert->Disrupt Death Cell Lysis & Death Disrupt->Death

Caption: Mechanism of membrane disruption by isopentyl-modified antimicrobial peptoids.

Causality in Mechanism: The cationic residues (e.g., N-aminoethylglycine) drive the initial electrostatic attraction to the anionic phosphatidylglycerol headgroups of the bacterial membrane. Subsequently, the isopentyl side chains of the 3-methylbutylglycine residues partition into the hydrophobic lipid tail region. This insertion alters the membrane curvature, leading to pore formation, loss of membrane potential, and rapid cell lysis.

References

  • Simon RJ, Kania RS, Zuckermann RN, Huebner VD, Jewell DA, Banville S, Ng S, Wang L, Rosenberg S, Marlowe CK. "Peptoids: a modular approach to drug discovery." Proc Natl Acad Sci U S A. 1992;89(20):9367-9371.[Link]

  • Zuckermann RN, Kerr JM, Kent SBH, Moos WH. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." J Am Chem Soc. 1992;114(26):10646-10647.[Link]

  • Patch JA, Kirshenbaum K, Seurynck S, Zuckermann RN, Barron AE. "Versatile oligo(N-substituted) glycines: the many roles of peptoids in drug discovery." Pseudo-peptides in drug development. 2004:1-31.[Link]

  • Chongsiriwatana NP, Patch JA, Czyzewski AM, Dohm MT, Ivankin A, Gidalevitz D, Zuckermann RN, Barron AE. "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides." Proc Natl Acad Sci U S A. 2008;105(8):2794-2799.[Link]

Exploratory

Engineering Peptidomimetics: The Role of N-Boc-N-(3-methylbutyl)glycine in Advanced Peptoid Synthesis

Executive Summary The transition from traditional peptide therapeutics to advanced peptidomimetics has been driven by the need for enhanced proteolytic stability and improved cell membrane permeability. Poly-N-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional peptide therapeutics to advanced peptidomimetics has been driven by the need for enhanced proteolytic stability and improved cell membrane permeability. Poly-N-substituted glycines (peptoids) represent a premier class of these mimetics. Within this domain, N-Boc-N-(3-methylbutyl)glycine (commonly referred to as Boc-Nip-OH or Boc-N-isopentylglycine) serves as a critical pre-synthesized monomer. By shifting the aliphatic isopentyl side chain from the α-carbon to the backbone nitrogen, this building block mimics the hydrophobic profile of leucine/homoleucine while fundamentally altering the molecule's pharmacokinetic properties. This technical guide explores the mechanistic rationale, synthesis, and application of Boc-Nip-OH in modern drug development.

The Paradigm Shift: Submonomer vs. Pre-synthesized Monomers

Historically, peptoids have been synthesized via the submonomer approach, an iterative two-step process of bromoacetylation followed by primary amine displacement[1]. While highly versatile, the submonomer method introduces significant challenges when synthesizing complex macrocycles or mixed peptide-peptoid hybrids.

The causality behind adopting pre-synthesized monomers like N-Boc-N-(3-methylbutyl)glycine lies in absolute sequence control. In the submonomer approach, sterically hindered amines (such as isopentylamine) can suffer from incomplete displacement, leading to deletion sequences that are notoriously difficult to purify. By utilizing a pre-synthesized, orthogonally protected monomer, researchers create a self-validating system : the chemical integrity and purity of the N-alkylated building block are verified prior to resin attachment. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal deprotection strategies, which is critical when integrating peptoid residues into Fmoc-based solid-phase peptide synthesis (SPPS) or when utilizing photogenerated acids (PGAs) for microarray synthesis[2].

PeptoidWorkflow cluster_submonomer Submonomer Approach cluster_monomer Pre-synthesized Monomer Approach Start Resin-bound Amine Acyl Bromoacetylation (DIC, Bromoacetic Acid) Start->Acyl Route A Couple Direct Coupling (Boc-Nip-OH, HATU, DIEA) Start->Couple Route B Displace Amine Displacement (Isopentylamine) Acyl->Displace Step 1 to Step 2 End Next Coupling Cycle Displace->End Elongated Backbone Deprotect Boc Deprotection (TFA or PGA) Couple->Deprotect Step 1 to Step 2 Deprotect->End Elongated Backbone

Comparison of Submonomer and Pre-synthesized Monomer approaches for peptoid elongation.

Chemical Identity and Structural Mechanics

N-(3-methylbutyl)glycine (Nip) is the N-alkylated analog of homoleucine. The structural mechanics of incorporating this monomer are profound:

  • Protease Resistance : The translocation of the side chain to the nitrogen atom eliminates the amide proton, rendering the peptide bond invisible to standard proteolytic enzymes.

  • Conformational Control : N-alkyl groups restrict the Ramachandran dihedral angles ( ϕ , ψ ) of the backbone. In the design of Protein Epitope Mimetics (PEMs), placing an N-isopentylglycine residue at the i+1 position of a hairpin tip strongly stabilizes β -turn conformations. This thermodynamic stabilization is a critical factor in designing high-affinity inhibitors for protein-protein interactions, such as the p53-HDM2 complex[3].

Synthesis of the Boc-Nip-OH Monomer

The synthesis of N-Boc-N-(3-methylbutyl)glycine requires precise control to avoid side reactions. Direct alkylation of primary amines with bromoacetic acid often results in competitive over-alkylation (dialkylation). To prevent this, the authoritative protocol utilizes reductive amination [4].

Mechanistic Causality : Reacting isopentylamine with glyoxylic acid forms an imine intermediate. The subsequent reduction using sodium cyanoborohydride (NaBH 3​ CN) specifically yields the secondary amine without the risk of over-alkylation. The secondary amine is immediately protected using Boc anhydride to prevent oxidative degradation and prepare it for SPPS.

MonomerSynthesis A Isopentylamine (3-methylbutan-1-amine) C Reductive Amination (NaBH3CN / MeOH) A->C B Glyoxylic Acid B->C D N-(3-methylbutyl)glycine (Nip-OH) C->D High Yield Prevents Over-alkylation E Boc Protection (Boc2O, Et3N) D->E F N-Boc-N-(3-methylbutyl)glycine (Boc-Nip-OH) E->F Orthogonal Protection

Synthesis pathway of Boc-Nip-OH via reductive amination and Boc protection.

Experimental Protocol: Solid-Phase Incorporation

Coupling an N-alkylated amino acid is kinetically challenging due to the severe steric hindrance at the secondary amine. The following self-validating protocol ensures >99% coupling efficiency.

Step-by-Step Methodology
  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide or HMBA-AM) in N,N-dimethylformamide (DMF) for 30 minutes. If an Fmoc group is present, deprotect using 20% piperidine in DMF (2 × 10 min).

  • Activation (The Causality of HATU) : Dissolve 4.0 equivalents of Boc-Nip-OH and 3.9 equivalents of 1 in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA).

    • Mechanistic Note: Standard carbodiimides (DIC) fail here. HATU forms an active 7-aza-OBt ester that accelerates aminolysis via an intramolecular hydrogen-bonding transition state, overcoming the steric bulk of the isopentyl group.

  • Coupling : Add the activated monomer solution to the resin. Agitate at room temperature for 120 minutes.

  • Validation (Chloranil Test) : Wash the resin thoroughly. Perform a Chloranil test.

    • Self-Validating Logic: Traditional Ninhydrin (Kaiser) tests yield false negatives for secondary amines. The Chloranil test specifically reacts with unreacted secondary amines to form a blue/green dialkylamino-substituted quinone. A colorless/yellow bead confirms complete coupling.

  • Deprotection : Remove the Boc group using 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes, or utilize 2 under 365 nm UV light if spatial resolution is required[2].

Quantitative Data: Submonomer vs. Pre-synthesized Approach

To justify the economic and temporal investment in pre-synthesizing Boc-Nip-OH, we must analyze the quantitative metrics of both methodologies during the synthesis of complex peptidomimetics.

ParameterSubmonomer ApproachPre-synthesized Boc-Nip-OHCausality / Mechanism
Coupling Efficiency ~95-98% per two-step cycle>99% per single couplingPre-activation with HATU overcomes steric bulk; submonomer displacement is hindered by bulky amines[5].
Final Product Purity Moderate (accumulation of deletion sequences)HighMonomer purity is verified pre-synthesis; eliminates incomplete displacement side-reactions.
Scalability Excellent for small-scale librariesSuperior for large-scale / GMPAvoids massive excesses of volatile, toxic amines during solid-phase scale-up[1].
Sequence Control Prone to side-chain branchingAbsoluteThe protected backbone prevents unintended branching during subsequent acylation steps.

Advanced Applications in Drug Discovery

The incorporation of N-(3-methylbutyl)glycine has unlocked new frontiers in therapeutic development:

  • Protein Epitope Mimetics (PEMs) : In the development of p53-HDM2 inhibitors, replacing standard amino acids with Nip at the β -hairpin tip drastically improves the half-life of the mimetic while maintaining the critical hydrophobic interactions required to block the HDM2 binding pocket[3].

  • Macrocyclic Peptide Libraries : To solve the poor cell permeability of standard peptides, researchers utilize libraries of cyclic peptides containing N-isopentylglycine. The N-alkylation removes hydrogen bond donors, increasing lipophilicity and facilitating passive membrane diffusion[6].

  • Ribosomal Synthesis (RaPID) : In cutting-edge discovery platforms, non-canonical amino acids like Nip are charged onto tRNAs using ribozyme catalysts (flexizymes). This allows for the mRNA-directed synthesis of massive libraries ( >1012 variants) of macrocyclic peptidomimetics, enabling ultra-high-throughput screening against challenging biological targets[6].

Conclusion

N-Boc-N-(3-methylbutyl)glycine is far more than a simple building block; it is a highly engineered tool designed to bypass the limitations of traditional peptide chemistry. By leveraging its pre-synthesized, orthogonally protected nature, drug development professionals can achieve absolute sequence fidelity, enforce specific secondary structures, and impart critical protease resistance into next-generation therapeutics.

References

  • Source: rochester.
  • Source: google.
  • Source: acs.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Protocol for solid-phase synthesis using N-Boc-N-(3-methylbutyl)glycine

Application Note: Advanced Protocol for Solid-Phase Synthesis Using N-Boc-N-(3-methylbutyl)glycine Executive Summary The incorporation of N-alkylated amino acids, such as N-Boc-N-(3-methylbutyl)glycine (the Boc-protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for Solid-Phase Synthesis Using N-Boc-N-(3-methylbutyl)glycine

Executive Summary

The incorporation of N-alkylated amino acids, such as N-Boc-N-(3-methylbutyl)glycine (the Boc-protected peptoid monomer corresponding to leucine, Nleu), is a powerful strategy in drug development for enhancing proteolytic stability and modulating the conformational space of peptidomimetics[1]. However, the solid-phase peptide synthesis (SPPS) of these sequences presents significant chemical hurdles. This application note details a self-validating, highly optimized Boc-SPPS protocol specifically designed to overcome the severe steric hindrance associated with the 3-methylbutyl (isopentyl) side chain.

Mechanistic Rationale: Overcoming Steric Hindrance

Coupling the N-Boc-N-(3-methylbutyl)glycine monomer to a growing peptide chain is relatively straightforward. The true chemical challenge arises in the subsequent step: coupling the next amino acid onto the deprotected N-(3-methylbutyl)glycine residue.

The Guanidinylation Dead-End: Standard uronium/aminium coupling reagents (e.g., HBTU, HATU) activate carboxylic acids to form active esters. While highly efficient for primary amines, these intermediates react sluggishly with the sterically encumbered secondary amine of the isopentyl group. Prolonged reaction times with uronium reagents often lead to a side reaction where the uronium salt reacts directly with the secondary amine, causing irreversible guanidinylation and permanently terminating the growing chain[2].

The Phosphonium Solution: To bypass this dead-end, phosphonium-based coupling reagents—specifically PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)—must be utilized. PyBrOP generates a highly reactive acyl phosphonium intermediate. Because it lacks the guanidinium moiety, it cannot cap the N-terminus, safely allowing the extended reaction times and elevated equivalents required to drive the acylation of hindered nucleophiles to completion[3].

Self-Validating Analytical Framework

A critical failure point in N-alkyl SPPS is the reliance on improper analytical tests. The standard Kaiser (ninhydrin) test is fundamentally incompatible with N-alkylated amino acids because it relies on the formation of Ruhemann's purple—a reaction exclusive to primary amines. Relying on the Kaiser test will result in a false negative (colorless/yellow beads) even if deprotection is successful.

The Chloranil Test: To create a self-validating workflow, the Chloranil test must be employed. The reaction of p-chloranil with secondary amines in the presence of acetaldehyde yields a distinct blue/green dialkylaminovinyl-benzoquinone derivative, providing a reliable, positive confirmation of the secondary amine's presence[4].

Materials and Reagents

  • Resin: MBHA (4-methylbenzhydrylamine) resin (typical loading 0.5 mmol/g) for C-terminal amides.

  • Monomer: N-Boc-N-(3-methylbutyl)glycine.

  • Coupling Reagents: HATU, PyBrOP.

  • Solvents & Bases: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA).

  • Analytical: p-Chloranil (2% in DMF), Acetaldehyde (2% in DMF).

  • Cleavage: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation & Initial Deprotection
  • Swelling: Weigh 1.0 g of MBHA resin into a fritted reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 minute. Drain and repeat for 20 minutes.

  • Washing: Wash with DCM (3 × 1 min) and DMF (3 × 1 min).

  • Neutralization: Treat with 10% DIEA in DMF (2 × 1 min) to yield the free base. Wash thoroughly with DMF (5 × 1 min).

Phase 2: Coupling of N-Boc-N-(3-methylbutyl)glycine
  • Activation: Dissolve 3.0 eq of N-Boc-N-(3-methylbutyl)glycine and 3.0 eq of HATU in a minimal volume of DMF. Add 6.0 eq of DIEA.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Washing: Drain and wash with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. The beads should be colorless/yellow, confirming the primary amines on the resin have been successfully acylated.

Phase 3: Deprotection & Secondary Amine Validation
  • Boc Deprotection: Treat with 50% TFA in DCM (1 × 1 min, 1 × 20 min).

  • Neutralization: Wash and neutralize with 10% DIEA in DMF as described in Phase 1.

  • Chloranil Test (Critical Step): Transfer 1-5 mg of resin beads to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes at room temperature. Validation: Beads must turn dark blue/green, confirming the presence of the deprotected secondary amine[4].

Phase 4: The Critical Step - Phosphonium-Mediated Coupling
  • Preparation: Suspend the resin in DCM (10 mL/g).

  • Activation: Dissolve 3.0 eq of the next Boc-amino acid in DCM/DMF (1:1). Add to the resin. Add 3.0 eq of PyBrOP.

  • Cold Initiation: Cool the reaction vessel to 0 °C. Add 6.0 eq of DIEA. Mix for 1 minute at 0 °C to stabilize the highly reactive acyl phosphonium intermediate[3].

  • Coupling: Allow the reaction to warm to room temperature and agitate for 2 hours.

  • Double Coupling: Drain, wash, and repeat steps 2-4 to ensure complete conversion.

  • Validation: Perform the Chloranil test. The beads should now remain colorless/yellow, indicating the secondary amine has been fully acylated.

Phase 5: Global Cleavage
  • Preparation: Dry the resin thoroughly under vacuum.

  • HF Cleavage: Transfer to a Teflon HF apparatus. Add anisole (10% v/v). Condense anhydrous HF at -78 °C, then stir at 0 °C for 1 hour.

  • Workup: Evaporate HF under a stream of N2. Precipitate the crude peptide/peptoid using cold diethyl ether. Centrifuge, decant, and lyophilize from water/acetonitrile.

Quantitative Data: Coupling Efficiency

The table below summarizes the causality between coupling reagent selection and the resulting efficiency when coupling a standard Boc-amino acid onto the sterically hindered N-(3-methylbutyl)glycine residue[5][6].

Coupling ReagentActivation IntermediateEquivalents (AA / Reagent / Base)Reaction TimeCoupling EfficiencyPrimary Failure Mode
DIC / HOBt OBt ester3.0 / 3.0 / 02 hours< 30%Extreme steric clash; sluggish kinetics.
HBTU / DIEA OBt ester3.0 / 2.9 / 6.02 hours< 40%N-terminal guanidinylation (chain termination).
HATU / DIEA OAt ester3.0 / 2.9 / 6.02 hours~ 65%Partial guanidinylation; incomplete conversion.
PyBrOP / DIEA Acyl phosphonium3.0 / 3.0 / 6.02 × 2 hours> 95% Optimal for standard SPPS workflows.
Triphosgene (BTC) Acid chloride3.0 / 1.0 / 8.0 (Collidine)2 × 1 hour> 98%Highly toxic; reserved for extreme cases[5].

Visualizations

SPPS_Workflow R MBHA Resin Swelling (DMF/DCM) D1 Boc Deprotection (50% TFA in DCM) R->D1 W1 Wash & Neutralize (10% DIEA in DMF) D1->W1 C1 Coupling N-Boc-N-(3-methylbutyl)glycine (HATU, DIEA) W1->C1 D2 Boc Deprotection (50% TFA in DCM) C1->D2 Test Chloranil Test (Verify Secondary Amine) D2->Test C2 Difficult Coupling: Next AA (PyBrOP, DIEA) Test->C2 CL HF Cleavage (HF/Anisole) C2->CL

Workflow of Boc-SPPS incorporating N-Boc-N-(3-methylbutyl)glycine.

Coupling_Mechanism AA Next Amino Acid (Boc-AA-OH) Act Activation (PyBrOP + DIEA) AA->Act Int Acyl Phosphonium Intermediate Act->Int Nuc Nucleophilic Attack by Secondary Amine Int->Nuc Prod Peptide Bond Formation Nuc->Prod

Mechanism of PyBrOP-mediated coupling to sterically hindered secondary amines.

Sources

Application

Application Notes and Protocols for Optimal Coupling of N-Boc-N-(3-methylbutyl)glycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Sterically Hindered N-Alkyl Amino Acids The incorporation of N-alkylated amino acids into peptide sequences is a powerful str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered N-Alkyl Amino Acids

The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. N-Boc-N-(3-methylbutyl)glycine, an N-alkylated glycine derivative with a bulky isobutyl-like side chain, presents a significant synthetic challenge. The steric hindrance imposed by the N-alkyl group dramatically slows down the kinetics of amide bond formation, necessitating the use of highly efficient coupling reagents to achieve acceptable yields and minimize side reactions. Furthermore, prolonged reaction times and the inherent nature of N-alkylated residues can increase the risk of epimerization at the adjacent chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the final peptide. This guide provides a detailed analysis of optimal coupling reagents and protocols for the successful incorporation of N-Boc-N-(3-methylbutyl)glycine into peptide chains.

Comparative Analysis of High-Efficiency Coupling Reagents

Standard carbodiimide-based coupling methods, such as those using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt), are often inefficient for coupling sterically demanding residues like N-Boc-N-(3-methylbutyl)glycine.[1] Modern onium salt-based coupling reagents, particularly those derived from aminium/uronium or phosphonium salts, have demonstrated superior performance in these "difficult couplings".[2][3][4] These reagents generate highly reactive activated species that can overcome the steric barrier and facilitate efficient amide bond formation.[3]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHigh reactivity, low racemization rates, effective for sterically hindered amino acids.[2][5]Higher cost compared to HBTU. Can cause guanidinylation of the N-terminal amine if used in excess.
HBTU Aminium/Uronium SaltGood balance of reactivity and cost, reliable for many standard and challenging couplings.[2][5]Less effective than HATU in preventing racemization for highly sensitive amino acids.[5]
COMU Aminium/Uronium SaltHigh reactivity comparable to HATU, by-products are water-soluble, non-explosive, and less allergenic.[3][6]Can be less effective than HBTU/HCTU with polystyrene-based resins in some cases.[6]
PyAOP Phosphonium SaltExceptionally effective for coupling N-methylated and other sterically hindered amino acids.[4][7][8]Does not cause guanidinylation side reactions. Higher cost.

Mechanism of Action: Onium Salt-Based Reagents

The general mechanism for aminium/uronium salt-based reagents like HATU involves the activation of the carboxylic acid to form a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (OAt) moiety in HATU is crucial for its high efficiency, as it is a better leaving group than the HOBt found in HBTU and its derivatives.[2]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H⁺ Base Base (e.g., DIPEA) Active_Ester R-CO-OAt Carboxylate->Active_Ester + HATU HATU HATU Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH₂ Amine R'-NH₂ HOAt HOAt Peptide_Bond->HOAt - HOAt

Figure 1: General mechanism of amide bond formation using HATU.

Recommended Protocols

The following protocols are designed for the efficient coupling of N-Boc-N-(3-methylbutyl)glycine in both solid-phase and solution-phase peptide synthesis. Given the steric hindrance of this amino acid, extended coupling times and the use of a slight excess of reagents are recommended.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for automated or manual SPPS on a variety of resins (e.g., Rink Amide, Wang).

Materials:

  • N-Boc-N-(3-methylbutyl)glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • Standard SPPS washing solvents (DCM, DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve N-Boc-N-(3-methylbutyl)glycine (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6.0 equivalents) to the amino acid solution and mix briefly. Immediately add the activated solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling. For secondary amines, the Kaiser test is unreliable. A bromophenol blue test can be used as an alternative. If the coupling is incomplete, a second coupling can be performed by repeating steps 4-6.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Proceed to the deprotection step for the next coupling cycle.

SPPS_Workflow Start Start: Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple N-Boc-N-(3-methylbutyl)glycine (HATU/DIPEA in DMF) Wash1->Couple Monitor Monitor Reaction Couple->Monitor Wash2 Wash with DMF/DCM Monitor->Wash2 Complete Recouple Recouple Monitor->Recouple Incomplete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Recouple->Couple

Figure 2: Workflow for solid-phase coupling of N-Boc-N-(3-methylbutyl)glycine.

Protocol 2: Solution-Phase Peptide Synthesis using COMU

This protocol is advantageous for the synthesis of smaller peptide fragments or when SPPS is not feasible. The water-soluble by-products of COMU simplify the work-up procedure.

Materials:

  • N-Boc-N-(3-methylbutyl)glycine

  • Amino acid or peptide ester hydrochloride

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid or peptide ester hydrochloride salt (1.1 equivalents) in anhydrous DMF or DCM. Add DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the salt and generate the free amine.

  • Coupling Reagent Addition: In a separate flask, dissolve N-Boc-N-(3-methylbutyl)glycine (1.0 equivalent) and COMU (1.1 equivalents) in anhydrous DMF or DCM.

  • Coupling Reaction: Add the solution of the free amine to the activated N-Boc-N-(3-methylbutyl)glycine solution. Stir the reaction mixture at room temperature for 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Incomplete Coupling: If monitoring indicates incomplete coupling, a second coupling with fresh reagents is the most effective solution. Alternatively, increasing the reaction time or temperature (e.g., to 40 °C) can improve yields, but may also increase the risk of epimerization.

  • Epimerization: To minimize epimerization, especially when coupling to a chiral amino acid, it is crucial to avoid prolonged pre-activation times. The activated amino acid should be added to the amine component immediately. Using a less polar solvent like DCM, if solubility permits, can also reduce the rate of epimerization.[9] The use of additives like HOAt with phosphonium reagents like PyAOP is also known to suppress racemization.[8]

  • Aggregation: For hydrophobic sequences, peptide aggregation on the solid support can hinder coupling efficiency. Switching to a more polar solvent mixture (e.g., DMF/NMP) or using a lower-loading resin can help to mitigate this issue.

Conclusion

The successful incorporation of the sterically hindered N-Boc-N-(3-methylbutyl)glycine into peptide chains relies on the selection of highly reactive coupling reagents and optimized reaction conditions. Aminium/uronium salts such as HATU and COMU, and phosphonium salts like PyAOP, are highly recommended for achieving high coupling efficiencies while minimizing side reactions. The detailed protocols provided in this guide offer a robust starting point for researchers to overcome the synthetic challenges associated with this valuable class of modified amino acids, thereby facilitating the development of novel and potent peptide-based therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers. BenchChem.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents. ChemPep Inc.
  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Merck Millipore. (n.d.). Novabiochem®. Merck KGaA.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1083, 19–46.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich Co. LLC.
  • BenchChem. (2025). Minimizing epimerization during Fmoc-N-PEG23-acid coupling. BenchChem.
  • Katritzky, A. R., & Singh, S. K. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5761–5764.
  • Zhou, Y., et al. (2023). Suppression of Alpha-Carbon Racemization in Peptide Synthesis Based on a Thiol-Labile Amino Protecting Group.
  • Aizpurua, J. M., & Miranda, J. I. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(12), 7949–7961.
  • Yagupolskii, L. M., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 54(1), 34–40.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • Coin, I., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(4), 280–286.
  • BenchChem. (2025).
  • Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies.
  • Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized. Gyros Protein Technologies.
  • BenchChem. (2025).

Sources

Method

Acidic deprotection conditions for N-Boc-N-(3-methylbutyl)glycine derivatives

Application Note: Acidic Deprotection Strategies for N-Boc-N-(3-methylbutyl)glycine Derivatives in Peptidomimetic Synthesis Executive Summary N-substituted glycines (peptoids) represent a robust class of peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Acidic Deprotection Strategies for N-Boc-N-(3-methylbutyl)glycine Derivatives in Peptidomimetic Synthesis

Executive Summary

N-substituted glycines (peptoids) represent a robust class of peptidomimetics characterized by enhanced proteolytic stability and membrane permeability. The incorporation of the N-(3-methylbutyl)glycine (N-isoamylglycine) monomer introduces lipophilic bulk critical for disrupting complex protein-protein interactions. During the assembly of these oligomers, the tert-butyloxycarbonyl (Boc) group serves as the standard temporary α -amine protecting group. This application note details the mechanistic rationale, comparative data, and self-validating protocols required to efficiently deprotect N-Boc-N-(3-methylbutyl)glycine derivatives without compromising sequence integrity.

Mechanistic Causality: The N-Isoamyl Effect

The removal of the Boc group from the secondary amine of N-(3-methylbutyl)glycine is governed by an SN​1 -type acid-catalyzed process. The strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate, which rapidly decarboxylates into the free amine and CO2​ [1].

Causality in Experimental Design:

  • Steric and Electronic Dynamics: The 3-methylbutyl (isoamyl) side chain exerts a +I inductive effect that slightly stabilizes the transition state during acidolysis compared to standard primary amines. However, the steric bulk of the isoamyl group necessitates highly solvating conditions (e.g., Dichloromethane) to ensure complete reagent penetration into the polymer matrix during Solid-Phase Peptide Synthesis (SPPS).

  • The Scavenger Imperative: The liberated tert-butyl cation is a highly reactive electrophile. If not intercepted, it will alkylate the newly formed secondary amine or other nucleophilic side chains (e.g., Trp, Cys, Met)[2]. Therefore, the addition of nucleophilic scavengers such as triisopropylsilane (TIPS) or water is a non-negotiable parameter to prevent the formation of irreversible peptide side products 2[2].

  • Diketopiperazine (DKP) Risk: Once the Boc group is removed, the resulting secondary amine is exceptionally nucleophilic. If this deprotection occurs at the dipeptide stage, the free amine is highly susceptible to intramolecular attack on the C-terminal anchoring ester/amide, forming a cyclic DKP and terminating the synthesis 3[3]. This dictates a protocol that immediately neutralizes the salt and couples the subsequent residue in situ.

Mechanism A N-Boc-N-(isoamyl)glycine (Protected Monomer) B Protonated Carbamate Intermediate A->B + H+ (TFA/HCl) C Carbamic Acid + t-Butyl Cation B->C Cleavage D N-(isoamyl)glycine + CO2 (Gas) C->D Decarboxylation

Mechanistic pathway of acid-catalyzed N-Boc deprotection in N-alkylglycine derivatives.

Quantitative Comparison of Deprotection Cocktails

The choice of acidic cocktail depends strictly on the synthetic environment (solid vs. solution phase) and the downstream coupling requirements.

Deprotection CocktailAcid ConcentrationTypical Reaction TimeScavenger RequirementPrimary Application
TFA / DCM (1:1) 50% v/v20 - 30 minHigh (TIPS/H 2​ O)Solid-Phase Synthesis 4[4]
HCl / 1,4-Dioxane 4.0 M30 - 35 minLowSolution-Phase Synthesis 5[5]
Neat TFA 100%4 - 5 minHighDifficult/Aggregated Sequences[4]

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Deprotection (TFA/DCM Method)

This protocol is optimized for SPPS, ensuring rapid diffusion into the resin matrix while suppressing side reactions.

Materials:

  • Peptidyl-resin containing terminal N-Boc-N-(3-methylbutyl)glycine

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS), Water (H 2​ O)

  • N,N-Diisopropylethylamine (DIEA)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptidyl-resin in DCM (10 mL per gram of resin) and agitate for 20 minutes to maximize surface area. Drain the solvent.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 50% TFA, 45% DCM, 2.5% TIPS, and 2.5% H 2​ O (v/v/v/v).

  • Acidolysis: Add the cocktail to the resin (10 mL/g). Agitate at room temperature (25°C) for 25 minutes. Causality note: The 25-minute window ensures complete cleavage of the sterically hindered isoamyl secondary amine without degrading the core anchoring linkage.

  • Washing: Drain the cleavage cocktail. Wash the resin extensively with DCM (5 × 1 min) to remove residual TFA and tert-butyl byproducts.

  • Neutralization: Wash the resin with 5% DIEA in DCM (2 × 3 min) to convert the TFA salt to the free secondary amine, followed by DCM washes (3 × 1 min).

  • Self-Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes. A distinct dark blue/green color confirms the presence of the free secondary amine. (Note: Standard Ninhydrin/Kaiser tests often yield false negatives for secondary amines).

Protocol B: Solution-Phase Deprotection (HCl/Dioxane Method)

This orthogonal approach avoids the generation of hygroscopic TFA salts, yielding a stable hydrochloride salt that is superior for long-term storage and subsequent solution-phase couplings[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-Boc-N-(3-methylbutyl)glycine derivative in anhydrous 1,4-dioxane (concentration ~0.1 M).

  • Cleavage: Slowly add an equal volume of 4.0 M HCl in 1,4-dioxane. Stir the reaction mixture continuously at room temperature for 30–35 minutes.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual HCl, co-evaporate the resulting oil with anhydrous diethyl ether (3 × 10 mL).

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the N-(3-methylbutyl)glycine hydrochloride salt as a white solid.

  • Self-Validation (LC-MS & TLC): Analyze the product via LC-MS to confirm the mass shift corresponding to the loss of the Boc group (-100 Da). On TLC (visualized with Ninhydrin stain heated to 110°C), the product will appear as a distinct brownish-red spot, characteristic of N-alkylated amino acids.

Workflow S1 1. Substrate Preparation Swell resin in DCM or dissolve in solvent S2 2. Acid Addition Add 50% TFA/DCM or 4M HCl/Dioxane S1->S2 S3 3. Agitation & Cleavage Incubate 20-30 mins at 25°C S2->S3 S4 4. Scavenging Trap t-butyl cations (e.g., TIPS/H2O) S3->S4 S5 5. Workup & Validation Wash/Evaporate & perform Chloranil Test S4->S5

Standardized experimental workflow for the acidic deprotection of N-Boc-peptoid monomers.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to Boc Protection in Peptide Chemistry." Benchchem. 3

  • Barany, G., and Merrifield, R.B. "Synthetic Peptides - A User's Guide." UWEC. 4

  • "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Peptide.com. 2

  • Han G., Tamaki M., Hruby V.J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." ResearchGate. 5

  • "Greener Alternatives in Peptoid Synthesis: Challenges and Opportunities Compared to Traditional Hazardous Solvents." Roskilde University (RUC.dk). 1

Sources

Application

Application Note: Laboratory Purification Strategies for Synthesized N-Boc-N-(3-methylbutyl)glycine

Target Audience: Researchers, synthetic chemists, and peptide drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Physicochemical Profiling N-Boc-N-(3-methylbutyl)glycine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and peptide drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

N-Boc-N-(3-methylbutyl)glycine (commonly referred to as N-Boc-N-isoamylglycine) is a heavily utilized building block in the synthesis of peptoids and highly modified peptide therapeutics. The incorporation of N-alkylated amino acids is a proven strategy to enhance proteolytic stability and modulate the conformational space of peptide drugs .

Unlike standard primary amino acids, the N-alkylation of this molecule removes the hydrogen bond donor capacity of the nitrogen. Consequently, N-Boc-N-(3-methylbutyl)glycine rarely crystallizes as a free acid, typically presenting as a viscous, lipophilic oil. This physical state complicates standard purification, requiring a highly strategic, phase-based approach.

Mechanistic Causality in Purification Design

To design a self-validating purification system, we must exploit the molecule's specific physicochemical properties:

  • The Carboxylic Acid (pKa ~ 3.5–4.0): This moiety allows for pH-driven phase switching. At pH > 8.5, it exists as a highly water-soluble carboxylate salt. At pH < 3.0, it is a neutral, highly lipophilic free acid.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile. Prolonged exposure to strong acids (e.g., HCl, TFA) or localized pH drops below 2.0 will trigger premature deprotection . Therefore, mild buffering acids must be used during extraction.

  • The Isoamyl (3-methylbutyl) Chain: This bulky aliphatic group imparts significant lipophilicity, making the free acid highly soluble in non-polar solvents (hexanes, ether) and prone to retaining non-polar impurities.

Synthesis Context & Impurity Profiling

Understanding the upstream synthesis is critical for predicting the impurity profile. The standard synthetic route involves the reductive amination of glycine with isovaleraldehyde, followed by in situ or subsequent protection using Di-tert-butyl dicarbonate (Boc₂O).

G gly Glycine (Starting Material) redam Reductive Amination (NaBH3CN) gly->redam boc Boc2O / Base (Protection) gly->boc Incomplete Reaction iso Isovaleraldehyde (Starting Material) iso->redam inter N-(3-methylbutyl)glycine (Intermediate) redam->inter imp1 Isoamyl Alcohol (Side Product) redam->imp1 inter->boc prod N-Boc-N-(3-methylbutyl)glycine (Target Product) boc->prod imp2 N-Boc-Glycine (Unreacted Precursor) boc->imp2

Synthesis pathway and generation of key impurities during N-Boc-N-isoamylglycine production.

Quantitative Impurity Triage Table
Impurity / ByproductSourcePhysicochemical TraitPrimary Removal Strategy
Isovaleraldehyde Unreacted starting materialNeutral, volatile, lipophilicLLE (Remains in organic phase at pH 8.5)
Isoamyl Alcohol Over-reductionNeutral, lipophilicLLE (Remains in organic phase at pH 8.5)
Boc₂O / t-BuOH Protection reagentsNeutral, lipophilicLLE (Remains in organic phase at pH 8.5)
N-Boc-Glycine Incomplete reductive aminationAcidic, moderately polarFlash Chromatography or DCHA Crystallization
Inorganic Salts Buffers, reducing agentsHighly polar, water-solubleLLE (Remains in aqueous phase at pH 2.5)

Experimental Protocols

Phase 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

This is the foundational purification step, designed to systematically strip away neutral organics and inorganic salts by toggling the ionization state of the carboxylic acid.

Self-Validating Principle: By strictly monitoring the pH of the aqueous layer, the chemist ensures the product has completely migrated between phases, preventing yield loss.

G crude Crude Mixture in EtOAc (Product + Impurities) base Extract with Sat. NaHCO3 (pH > 8.5) crude->base aq1 Aqueous Phase (Product as Na+ Salt) base->aq1 Bottom Layer org1 Organic Phase (Neutral Impurities) base->org1 Top Layer acid Acidify with 1M KHSO4 (pH 2.5 - 3.0) aq1->acid discard1 Discard org1->discard1 aq2 Acidified Aqueous Phase (Protonated Product) acid->aq2 extract Extract with EtOAc aq2->extract org2 Organic Phase (Pure Free Acid Product) extract->org2 Top Layer aq3 Aqueous Phase (Inorganic Salts) extract->aq3 Bottom Layer discard2 Discard aq3->discard2

Workflow for the orthogonal acid-base liquid-liquid extraction of N-Boc-amino acids.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake vigorously and vent. Validation: Check the pH of the aqueous layer; it must be > 8.5 to ensure the product is fully deprotonated.

  • Phase Separation: Collect the lower aqueous layer (containing the product). Discard the upper EtOAc layer (containing Boc₂O, isovaleraldehyde, and isoamyl alcohol). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Controlled Acidification (Critical Step): Cool the aqueous layer in an ice bath to 4°C. Slowly add 1M Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid dropwise while stirring, until the pH reaches 2.5–3.0.

    • Expert Insight: Never use concentrated HCl. HCl can cause localized pH micro-environments below 1.0, which will rapidly cleave the Boc group . KHSO₄ provides a safe, buffered acidity.

  • Final Extraction: Extract the turbid, acidified aqueous layer with fresh EtOAc (3 × 10 mL per gram of product). The protonated N-Boc-N-isoamylglycine will migrate to the organic layer.

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a viscous oil.

Phase 2: Silica Gel Flash Chromatography (If N-Boc-Glycine is present)

If the reductive amination was incomplete, N-Boc-glycine will co-extract with the product during Phase 1. Separation requires chromatography.

Step-by-Step Methodology:

  • Column Preparation: Pack a column with 230–400 mesh silica gel using Hexanes.

  • Mobile Phase Design: Prepare a gradient of Hexanes to EtOAc (e.g., 90:10 to 50:50). Crucially, add 1% Glacial Acetic Acid (AcOH) to all eluents.

    • Expert Insight: Silica gel is slightly acidic. Without AcOH in the mobile phase, the free carboxylic acid of the product will partially ionize and interact strongly with the silica, causing severe peak tailing and streaking. The 1% AcOH suppresses this ionization, ensuring sharp, resolved bands.

  • Loading & Elution: Load the oil dissolved in a minimal amount of Dichloromethane (DCM). Elute using the gradient.

  • TLC Validation: Monitor fractions via TLC. Stain with Bromocresol Green (turns yellow immediately upon contact with carboxylic acids) or Ninhydrin (requires heating to thermally deprotect the Boc group before turning purple).

  • AcOH Removal: Pool pure fractions and concentrate. To remove residual AcOH, add toluene and co-evaporate in vacuo 2-3 times.

Phase 3: Dicyclohexylamine (DCHA) Salt Crystallization (The Gold Standard)

For ultra-high purity (>99%), converting the oily free acid into a crystalline salt is the most authoritative method . The bulky, lipophilic nature of Dicyclohexylamine (DCHA) perfectly complements the N-isoamyl group, driving rapid crystallization.

G oil Oily N-Boc-N-isoamylglycine (in Hexanes/Ether) add_dcha Add Dicyclohexylamine (DCHA) (1.05 eq, Dropwise) oil->add_dcha cool Cool to 4°C (2-4 hours) add_dcha->cool filter Vacuum Filtration cool->filter crystals DCHA Salt Crystals (Highly Pure) filter->crystals Solid mother Mother Liquor (Impurities) filter->mother Filtrate break_salt Suspend in EtOAc + Wash with 1M KHSO4 crystals->break_salt pure_oil Ultra-Pure Free Acid (Concentrated Oil) break_salt->pure_oil

Workflow for the crystallization and subsequent breaking of the DCHA salt.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the semi-pure oily product in a minimal volume of anhydrous Diethyl Ether or Hexanes.

  • DCHA Addition: While stirring at room temperature, add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise. A white precipitate should begin to form almost immediately.

  • Maturation: Cool the suspension to 4°C for 2–4 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes to remove any residual mother liquor containing impurities.

  • Salt Breaking (Recovery): To recover the free acid for peptide synthesis, suspend the pure DCHA salt in EtOAc. Wash the organic layer with 1M KHSO₄ (3x). The DCHA becomes a water-soluble sulfate salt, while the ultra-pure N-Boc-N-(3-methylbutyl)glycine dissolves in the EtOAc. Dry and concentrate the organic layer.

Analytical Validation Parameters

To confirm the success of the self-validating purification system, perform the following analyses:

  • HPLC (Reverse-Phase): Use a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA. Note: Run the analysis promptly after sample preparation, as prolonged exposure to 0.1% TFA in the autosampler vial can cause minor Boc deprotection over several hours.

  • ¹H NMR (CDCl₃):

    • Confirm the presence of the Boc group (strong singlet at ~1.40 ppm, 9H).

    • Confirm the isoamyl chain (multiplet at ~0.90 ppm for the two terminal methyl groups, 6H).

    • Expert Insight: Due to restricted rotation around the tertiary N-Boc amide bond, the NMR spectrum of N-Boc-N-alkylglycines will typically display rotamers . You will observe broadened peaks or two distinct sets of peaks for the alpha-protons and Boc-protons. This is a normal physical phenomenon, not an indication of impurity.

References

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. URL:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. URL:[Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. URL:[Link]

Method

Application Note: Engineering Macromolecules with N-Boc-N-(3-methylbutyl)glycine as a Leucine Surrogate

Executive Summary The transition from canonical peptides to peptidomimetics and macrocycles is a cornerstone of modern drug development, primarily driven by the need to overcome poor pharmacokinetic (PK) properties. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from canonical peptides to peptidomimetics and macrocycles is a cornerstone of modern drug development, primarily driven by the need to overcome poor pharmacokinetic (PK) properties. The incorporation of N-alkylated glycines (peptoids) fundamentally alters the physicochemical landscape of a macromolecule. This application note details the mechanistic rationale, structural dynamics, and experimental protocols for utilizing N-Boc-N-(3-methylbutyl)glycine (a Boc-protected N-isopentylglycine monomer) as an advanced leucine surrogate in macromolecular synthesis.

Mechanistic Rationale: The Peptoid Advantage

The substitution of a canonical alpha-amino acid with a peptoid residue shifts the side chain from the alpha-carbon to the backbone nitrogen. This seemingly simple isomeric shift triggers a cascade of favorable pharmacological properties:

  • Proteolytic Evasion: Canonical proteases require a specific backbone hydrogen-bonding network to dock and cleave peptide bonds. N-alkylation eliminates the amide proton, effectively destroying the protease recognition motif and conferring hyperstability[1].

  • Enhanced Membrane Permeability: The loss of the hydrogen bond donor significantly reduces the desolvation penalty required for a molecule to pass through the lipophilic cell membrane. This makes N-alkylated surrogates highly valuable in the design of cell-penetrating cyclic hexapeptides and larger macrocycles[2].

  • Spatial Compensation via the Isopentyl Group: While N-isobutylglycine is the exact constitutional isomer of leucine[1], shifting the side chain to the nitrogen alters the backbone trajectory. To compensate for this spatial shift and ensure the hydrophobic bulk properly engages target pockets (such as the p53-binding site on HDM2 or the allosteric site of OGT), the slightly extended 3-methylbutyl (isopentyl) group is frequently deployed[3][4]. The extra methylene group provides the necessary "reach" to optimize hydrophobic contacts.

Mechanism Monomer N-(3-methylbutyl)glycine Substitution Struct Altered Backbone Trajectory Monomer->Struct H_Bond Elimination of Amide Proton Monomer->H_Bond Target Enhanced Hydrophobic Pocket Engagement Struct->Target Spatial compensation Perm Increased Membrane Permeability H_Bond->Perm Lower desolvation penalty Stab Proteolytic Hyperstability H_Bond->Stab Protease evasion

Caption: Mechanistic pathways by which N-(3-methylbutyl)glycine enhances macromolecular drug properties.

Structural and Physicochemical Data

When designing a macromolecule, understanding the dimensional and lipophilic differences between canonical leucine and its peptoid surrogates is critical for predicting folding and target affinity.

Table 1: Structural and Physicochemical Comparison of Leucine Surrogates

PropertyL-LeucineN-Isobutylglycine (Nleu)N-(3-methylbutyl)glycine
Attachment Point Alpha-Carbon (Cα)Backbone Nitrogen (N)Backbone Nitrogen (N)
Side Chain Structure -CH₂-CH(CH₃)₂-CH₂-CH(CH₃)₂-CH₂-CH₂-CH(CH₃)₂
Amide Proton (H-Donor) YesNoNo
Relative Lipophilicity BaselineHighHighest
Primary Use Case Native protein synthesisDirect structural mimicryExtended hydrophobic reach in macrocycles

Table 2: Impact of N-(3-methylbutyl)glycine Substitution on Macromolecules

Macromolecule SystemTarget / AssayCanonical Leucine DataN-(3-methylbutyl)glycine DataReference
β-Hairpin Mimetic p53-HDM2 InhibitionIC₅₀ = 125 μMIC₅₀ = 140 nM (Optimized)[3]
Macrocyclic Peptide OGT Allosteric InhibitionIC₅₀ = 230 nMIC₅₀ ≈ 30 nM[4]
Cyclic Hexapeptide Cell Permeability (Papp)< 1.0 x 10⁻⁶ cm/s> 5.0 x 10⁻⁶ cm/s[2]

Experimental Protocols

Protocol A: Solid-Phase Incorporation of N-Boc-N-(3-methylbutyl)glycine

Causality & Strategy: Because this monomer utilizes a Boc protecting group (which requires strong acid like 100% TFA for removal), it cannot be seamlessly integrated into the middle of a standard Fmoc-SPPS workflow without premature cleavage from standard Fmoc resins. Therefore, this protocol is designed for either Boc-SPPS on Merrifield resin or as the final N-terminal capping residue in an Fmoc-SPPS sequence. Furthermore, coupling onto a secondary amine is sterically hindered; thus, highly reactive uronium salts (HATU) are mandated over standard carbodiimides (DIC).

Materials:

  • Peptide-resin with a free N-terminus (primary amine)

  • N-Boc-N-(3-methylbutyl)glycine (3.0 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Dimethylformamide (DMF)

  • Chloranil test reagents (2% acetaldehyde in DMF, 2% p-chloranil in DMF)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-N-(3-methylbutyl)glycine (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and allow pre-activation for 3 minutes at room temperature. Rationale: Slight under-stoichiometry of HATU prevents capping of the resin by unreacted coupling reagent.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).

  • Self-Validation (Chloranil Test): The standard Kaiser test yields false negatives for secondary amines. To verify coupling completion, perform a Chloranil test. A colorless/yellow bead indicates successful coupling (absence of free amine). A blue/green bead indicates incomplete coupling. If positive, repeat steps 1-3.

  • Deprotection (If continuing Boc-SPPS): Treat the resin with 100% TFA for 30 minutes to remove the Boc group, followed by neutralization with 10% DIPEA in DMF.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Coupling Coupling Reaction N-Boc-N-(3-methylbutyl)glycine + HATU/DIPEA Start->Coupling Add Monomer Test Chloranil Test (Check for 2° Amine) Coupling->Test Wash Resin Test->Coupling If Positive (Re-couple) Deprotection Boc Deprotection (100% TFA) Test->Deprotection If Negative Next Next Coupling or HF Cleavage Deprotection->Next Neutralize & Wash

Caption: Step-by-step solid-phase synthesis workflow for N-Boc-N-(3-methylbutyl)glycine incorporation.

Protocol B: Validation of Proteolytic Hyperstability

Causality & Strategy: To prove that the N-alkylation successfully evades protease docking, the synthesized macromolecule must be subjected to a highly aggressive, non-specific protease mixture (Pronase). A canonical leucine-containing analog must be run in parallel as a self-validating control.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 μM stock solution of the N-(3-methylbutyl)glycine macromolecule and its canonical leucine counterpart in 50 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: Add Pronase (from Streptomyces griseus) to a final concentration of 0.1 mg/mL. Incubate at 37°C.

  • Sampling: Extract 50 μL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 μL of 1% TFA in Acetonitrile to denature the Pronase.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS.

  • Data Interpretation: Plot the area under the curve (AUC) of the parent mass over time to calculate the half-life ( t1/2​ ). The peptoid-containing macromolecule should exhibit a t1/2​ exponentially longer than the canonical control, validating the steric shielding mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Boc-N-(3-methylbutyl)glycine Coupling

Welcome to the Advanced Peptide & Peptoid Troubleshooting Center. This guide is designed for researchers and drug development professionals facing kinetic and thermodynamic barriers when incorporating N-Boc-N-(3-methylbu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide & Peptoid Troubleshooting Center. This guide is designed for researchers and drug development professionals facing kinetic and thermodynamic barriers when incorporating N-Boc-N-(3-methylbutyl)glycine (an N-isoamylglycine derivative) into synthetic sequences.

The 3-methylbutyl side chain introduces severe steric bulk. This guide dissects the causality behind coupling failures and provides self-validating protocols to overcome them.

I. Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: I am experiencing low yields when coupling N-Boc-N-(3-methylbutyl)glycine to the free primary amine of my resin-bound peptide. How can I drive this to completion? Root Cause: When this building block acts as the electrophile, the bulky N-isoamyl group sterically shields the activated carbonyl. Standard carbodiimide activators (e.g., DIC/HOBt) often fail because the bulky O-acylisourea intermediate cannot efficiently rearrange or be attacked by the incoming amine. Solution: Switch to highly reactive HOAt-based uronium/aminium salts, such as HATU or the greener alternative COMU . The pyridine nitrogen in the HOAt leaving group facilitates a hydrogen-bonded transition state that accelerates aminolysis, overcoming the steric drag of the N-alkyl group[1]. Self-Validation: Perform a standard Kaiser test post-coupling. A clear, yellow solution (negative result) confirms complete acylation of the primary amine.

Q2: The real bottleneck is coupling the next amino acid onto the deprotected N-(3-methylbutyl)glycine. The sequence stalls completely. What is happening? Root Cause: This is the most notorious challenge in N-alkylated peptide synthesis. Once the Boc group is removed, you are left with a secondary amine heavily shielded by the branched 3-methylbutyl chain. Its nucleophilicity is drastically reduced. If you use uronium reagents (like HATU or HBTU) for the incoming amino acid, the reaction will likely fail and cause irreversible chain termination via guanidinylation of your sterically hindered secondary amine[1]. Solution: Abandon uronium-based activators for this specific step. Instead, use triphosgene to generate an in situ acid chloride, or use the phosphonium salt PyBroP . Acid chlorides lack the massive steric bulk of OBt/OAt esters and are highly reactive electrophiles capable of trapping poor nucleophiles[2]. Self-Validation: Use the Chloranil test (specific for secondary amines). A negative result (colorless/yellow) confirms the hindered amine has been successfully acylated.

Q3: If I use harsh activation methods like PyBroP or acid chlorides, should I be worried about epimerization? Root Cause & Solution: No. N-Boc-N-(3-methylbutyl)glycine is a substituted glycine derivative. Because it lacks a chiral center at the alpha-carbon, epimerization (racemization) at this specific residue is structurally impossible. You can safely apply maximal thermal and chemical driving forces (e.g., microwave heating at 90°C or acid halides) to force the coupling without compromising the stereointegrity of this residue. (Note: You must still consider the stereocenter of the incoming activated amino acid).

Q4: Direct coupling is still failing despite using PyBroP. Is there an alternative synthetic strategy? Root Cause: In cases of extreme steric clash (e.g., coupling a beta-branched amino acid onto the N-isoamyl group), the activation energy barrier for direct coupling is simply too high. Solution: Utilize the Sub-monomer Approach [3]. Instead of trying to couple the intact N-Boc-N-(3-methylbutyl)glycine monomer, build it directly on the resin in two highly efficient, unhindered steps: bromoacetylation followed by primary amine displacement.

II. Quantitative Data: Coupling Reagent Comparison

To optimize your synthetic strategy, consult the following comparison of coupling reagents specifically evaluated for N-alkyl amino acid compatibility.

Coupling ReagentActivation IntermediateRisk of GuanidinylationEfficiency for N-Alkyl AminesRecommended Use Case for N-(3-methylbutyl)glycine
DIC / HOBt OBt EsterNoneLowNot recommended for this residue.
HATU / COMU OAt EsterHigh (if amine is hindered)ModerateElectrophile role: Coupling the N-alkyl AA to an unhindered primary amine.
PyBroP Phosphonium / Acyl BromideNoneHighNucleophile role: Coupling the next AA onto the hindered N-isoamyl amine.
Triphosgene Acid ChlorideNoneVery HighNucleophile role: Overcoming extreme steric blocks (e.g., adjacent bulky residues).

III. Experimental Protocols

Protocol A: Microwave-Assisted Coupling of N-Boc-N-(3-methylbutyl)glycine

Use this protocol when attaching the N-alkyl amino acid to a growing peptide chain.

  • Swelling: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes.

  • Deprotection: Remove the N-terminal protecting group (Fmoc or Boc) using standard protocols. Wash thoroughly with DMF (5 × 3 mL).

  • Activation: In a separate vial, dissolve N-Boc-N-(3-methylbutyl)glycine (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 2 minutes to allow OAt-ester formation.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 10 minutes (ensure power does not exceed 30W to prevent solvent boiling).

  • Validation: Wash the resin with DMF and DCM. Perform a Kaiser test. If positive, repeat steps 3-5 (Double Coupling).

Protocol B: Sub-monomer Synthesis of N-(3-methylbutyl)glycine (Workaround)

Use this protocol if direct coupling fails. This builds the residue directly on the resin[3].

  • Bromoacetylation: To the deprotected resin-bound amine (0.1 mmol), add a solution of bromoacetic acid (2.0 mmol, 20 eq) and DIC (2.0 mmol, 20 eq) in 2 mL DMF. Shake at room temperature for 30 minutes.

  • Validation 1: Wash resin (DMF). Perform a Kaiser test. It must be negative (primary amine fully acylated).

  • Amination (Displacement): Add a 1.0 M solution of 3-methylbutylamine (isoamylamine) in DMF (2 mL) to the resin. Shake at room temperature for 60 minutes.

  • Validation 2: Wash resin thoroughly with DMF and DCM. Perform a Chloranil test. A positive result (blue/green) confirms the successful generation of the secondary N-isoamyl amine.

IV. Troubleshooting Workflow Visualization

Below is the logical decision tree for resolving coupling failures associated with this specific building block.

G Start Coupling Failure: N-Boc-N-(3-methylbutyl)glycine CheckRole Identify the Residue's Role in the Coupling Step Start->CheckRole Electrophile Electrophile (Activated Acid) Coupling TO the chain CheckRole->Electrophile Acylation by N-alkyl AA Nucleophile Nucleophile (Secondary Amine) Coupling ONTO the residue CheckRole->Nucleophile Acylation of N-alkyl amine Sol1 Optimize Activation: Use HATU or COMU + DIPEA (Double Coupling, MW 75°C) Electrophile->Sol1 Sol2 Change Reagent Class: Use PyBroP or Triphosgene (Avoid Uronium Salts) Nucleophile->Sol2 SubMonomer Sub-monomer Approach: 1. Bromoacetic Acid + DIC 2. Isoamylamine Displacement Sol2->SubMonomer If severe steric block persists

Caption: Logical troubleshooting workflow for resolving N-alkylglycine coupling failures.

V. References

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - ACS Publications. 1

  • Solid phase synthesis of hydrogen bond surrogate derived α-helices: resolving the case of a difficult amide coupling - PMC. 2

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC. 3

Sources

Reference Data & Comparative Studies

Validation

Comparing N-Boc-N-(3-methylbutyl)glycine with standard Boc-Leucine

Comparative Application Guide: N-Boc-N-(3-methylbutyl)glycine vs. Standard Boc-Leucine in Advanced Peptide Engineering Executive Summary The transition from traditional peptide therapeutics to next-generation peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: N-Boc-N-(3-methylbutyl)glycine vs. Standard Boc-Leucine in Advanced Peptide Engineering

Executive Summary

The transition from traditional peptide therapeutics to next-generation peptidomimetics requires overcoming two fundamental biological barriers: rapid proteolytic degradation and poor membrane permeability. This guide provides an objective, data-driven comparison between Standard Boc-Leucine (a canonical α -amino acid) and N-Boc-N-(3-methylbutyl)glycine (a peptoid monomer, also known as Boc-N-isopentylglycine). By shifting the side chain from the α -carbon to the backbone nitrogen, researchers can engineer macrocyclic peptides with extended in vivo half-lives and drug-like cell penetrability.

Structural Causality & Physicochemical Divergence

To engineer a sequence effectively, one must understand the causality behind the structural modifications.

  • Standard Boc-Leucine: Features an isobutyl side chain attached to a chiral α -carbon. The resulting canonical peptide bond contains an amide proton (N-H), which acts as a hydrogen bond donor. While this N-H is essential for forming secondary structures like α -helices and β -sheets, it incurs a high energetic desolvation penalty when crossing lipophilic cell membranes.

  • N-Boc-N-(3-methylbutyl)glycine: This is a peptoid building block where the side chain is shifted to the backbone nitrogen.

    • Spatial Causality of the Isopentyl Group: Shifting a side chain to the nitrogen reduces its spatial reach relative to the backbone by one bond length. To compensate and maintain the exact hydrophobic reach of a Leucine residue, the homologous isopentyl group (3-methylbutyl) is used instead of an isobutyl group.

    • Desolvation & Permeability: N-alkylation eliminates the amide proton. This reduces the polar surface area (PSA) and the hydrogen bond donor count, driving the molecule into a "rule of 5" compliant space and drastically increasing passive membrane permeability[1].

    • Protease Evasion: Endogenous proteases evolved to recognize chiral α -carbons and canonical amide bonds. The achiral, N-alkylated backbone of the peptoid is entirely unrecognized by these enzymes, rendering the sequence highly resistant to proteolytic cleavage.

StructuralWorkflow BocLeu Boc-Leucine (alpha-Amino Acid) Peptide Peptide Backbone (Chiral, H-Bond Donor) BocLeu->Peptide Standard Coupling BocPeptoid N-Boc-N-(3-methylbutyl)glycine (Peptoid Monomer) Peptoid Peptoid Backbone (Achiral, No H-Bond Donor) BocPeptoid->Peptoid Sterically Hindered Coupling SecStruct Alpha-Helices & Beta-Sheets Peptide->SecStruct PolyPro Polyproline-type Helices Peptoid->PolyPro

Fig 1: Structural divergence between standard peptide and peptoid backbone assembly.

Quantitative Performance Comparison

The incorporation of N-isopentylglycine has been experimentally proven to enhance the potency and pharmacokinetic profiles of macrocyclic peptides, such as those targeting O-GlcNAc transferase, improving inhibition potency from 230 nM to ~30 nM[2].

ParameterStandard Boc-LeucineN-Boc-N-(3-methylbutyl)glycine
Monomer Class α -Amino AcidPeptoid (N-alkylated glycine)
Side Chain Position α -CarbonBackbone Nitrogen
Chirality Chiral (L- or D-isomer)Achiral
H-Bond Donor (Backbone) Yes (N-H)No (N-R)
Coupling Activator HBTU / DIPEADIC / Oxyma or HATU
Proteolytic Stability Susceptible (Minutes to Hours)Highly Resistant (Days)
Membrane Permeability ( Papp​ ) Low ( <10−7 cm/s)High ( >10−6 cm/s)[1]

Self-Validating Experimental Protocols

The steric bulk of the N-isopentyl group fundamentally alters the kinetics of Solid-Phase Peptide Synthesis (SPPS). The protocols below are designed as self-validating systems to ensure absolute coupling fidelity.

Protocol A: Standard Incorporation of Boc-Leucine[3]
  • Resin Preparation: Swell PAM resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20 minutes to remove the N-terminal Boc group, leaving a protonated amine[3].

  • Neutralization: Wash with 5% Diisopropylethylamine (DIPEA) in DCM (3x) to neutralize the TFA salt, followed by DMF washes (3x)[3].

  • Coupling: Pre-activate 4.0 eq of Boc-Leucine with 3.9 eq HBTU and 8.0 eq DIPEA in DMF. Add to the resin and agitate for 45 minutes[3].

  • Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin reagents at 100°C for 5 minutes.

    • Causality Check: A colorless bead confirms the absence of primary amines, validating a >99% coupling efficiency.

Protocol B: Incorporation of N-Boc-N-(3-methylbutyl)glycine
  • Deprotection & Neutralization: Execute steps 1-3 as described above.

  • Modified Coupling: The secondary amine of a growing peptoid chain is highly sterically shielded by the N-alkyl group. Standard uronium salts (HBTU) will fail. Instead, pre-activate 5.0 eq of N-Boc-N-(3-methylbutyl)glycine with 5.0 eq DIC and 5.0 eq Oxyma Pure in DMF. Agitate at an elevated temperature (60°C) for 2 hours.

  • Validation (Chloranil Test):

    • Causality Check: The Kaiser test relies on protons that secondary amines lack, yielding dangerous false negatives. You must use the Chloranil test. Add 2% acetaldehyde in DMF and 2% chloranil in DMF to the beads. A colorless bead indicates successful coupling; a blue/green bead indicates incomplete reaction, requiring a double-coupling cycle.

Pharmacokinetic & Pharmacodynamic Impact

PK_Impact InVivo In Vivo Administration LeuPeptide Standard Leucine Peptide InVivo->LeuPeptide Peptoid N-(3-methylbutyl)glycine Peptoid InVivo->Peptoid Proteases Protease Recognition (Cleavage at alpha-carbon) LeuPeptide->Proteases Evasion Protease Evasion (Unrecognized N-alkyl backbone) Peptoid->Evasion Degradation Rapid Clearance (Short Half-life) Proteases->Degradation Permeability High Membrane Permeability (Extended Half-life) Evasion->Permeability

Fig 2: Pharmacokinetic pathways showing protease evasion and enhanced permeability of peptoids.

References

  • Title: Boc-L-Amino Acids for Peptide Synthesis | Source: AAPPTec | URL: 3

  • Title: US20200131669A1 - Cyclic peptide compound having high membrane permeability, and library containing same | Source: Google Patents | URL: 1

  • Title: Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism | Source: ePrints Soton | URL: 2

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of N-Boc-N-(3-methylbutyl)glycine Incorporation

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in creating novel peptides and peptidomimetics with enhanced therapeutic properties....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in creating novel peptides and peptidomimetics with enhanced therapeutic properties. N-Boc-N-(3-methylbutyl)glycine, a derivative of glycine with both N-alkylation and a temporary Boc protecting group, introduces unique structural features that can improve stability and bioactivity. However, its successful incorporation demands rigorous analytical validation.

This guide provides an in-depth comparison of mass spectrometry-based methods for validating the incorporation of N-Boc-N-(3-methylbutyl)glycine. We will explore the causality behind experimental choices, present detailed protocols, and compare mass spectrometry with alternative techniques to ensure the scientific integrity of your synthetic molecules.

The Gold Standard: Why Mass Spectrometry is Indispensable

While other analytical techniques like Nuclear Magnetic Resonance (NMR) or Edman degradation can provide structural information, mass spectrometry (MS) has become the gold standard for confirming the incorporation of modified residues.[1] Its principal advantages are unparalleled sensitivity, accuracy, and the ability to provide both molecular weight and sequence information from complex mixtures.[2] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the definitive workflow, offering both separation of the target molecule from synthetic impurities and its unambiguous identification.[1][2]

Part 1: The Core Validation Workflow

A robust validation strategy is a two-stage process that first confirms the total mass of the peptide to verify that a modification has occurred, and then uses fragmentation (tandem mass spectrometry) to confirm the identity and location of that modification.

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Validation cluster_2 Confirmation Synth SPPS with N-Boc-N-(3-methylbutyl)glycine Purify RP-HPLC Purification Synth->Purify LCMS Stage 1: LC-MS (Intact Mass Analysis) Purify->LCMS Purified Peptide LCMSMS Stage 2: LC-MS/MS (Tandem MS for Sequencing) LCMS->LCMSMS Data Data Analysis & Confirmation LCMSMS->Data Confirm Incorporation Validated Data->Confirm

Caption: General experimental workflow for validation.

Stage 1: Intact Mass Analysis via LC-MS

The first step is to determine the experimental molecular weight of the purified peptide. This provides the initial evidence that the unnatural amino acid has been incorporated.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC (RP-HPLC): We use RP-HPLC because it is an excellent technique for separating peptides based on hydrophobicity. The N-(3-methylbutyl) group adds significant hydrophobicity, which will alter the peptide's retention time compared to an unmodified equivalent, providing an initial, indirect confirmation.

  • Electrospray Ionization (ESI): ESI is the preferred ionization method for peptides as it is a "soft" technique that generates multiply charged ions with minimal fragmentation, allowing for the accurate mass determination of the intact molecule.[3]

Experimental Protocol 1: LC-MS for Intact Mass
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of 10-50 µg/mL.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes. The increased hydrophobicity from the N-(3-methylbutyl)glycine may require a shallower gradient for optimal separation.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Analysis (High-Resolution Mass Spectrometer, e.g., Orbitrap or Q-TOF):

    • Ionization Mode: Positive ESI.

    • Scan Range: A wide range, e.g., 200-2000 m/z, to capture all potential charge states.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the experimental monoisotopic mass of the peptide.

    • Compare this with the theoretical mass. The incorporation of N-Boc-N-(3-methylbutyl)glycine (C12H23NO4, MW: 245.31 g/mol ) instead of a standard glycine (C2H5NO2, MW: 75.07 g/mol ) will result in a specific mass shift.

ParameterTheoretical ValueExperimental Goal
Mass of Glycine 75.03203 u (monoisotopic)N/A
Mass of N-Boc-N-(3-methylbutyl)glycine 245.16271 u (monoisotopic)N/A
Mass Shift (vs. Glycine) +170.13068 uObserved mass matches theoretical
Mass Accuracy N/A< 5 ppm

Part 2: Pinpointing the Incorporation Site with Tandem MS (MS/MS)

While intact mass confirms if the modification is present, it doesn't confirm where. Tandem mass spectrometry is required to fragment the peptide and generate sequence-specific ions that pinpoint the location of the N-Boc-N-(3-methylbutyl)glycine residue.

Causality Behind Experimental Choices:

  • Collision-Induced Dissociation (CID): CID is the most common fragmentation method. It involves colliding the isolated peptide ion with an inert gas, causing fragmentation primarily along the peptide backbone, which generates characteristic b- and y-ions that reveal the amino acid sequence.[4][5]

  • N-Alkylation Influence: The presence of the N-alkyl group on the glycine nitrogen prevents the formation of a standard peptide bond at that position. This alters the fragmentation pattern in a predictable way, often leading to more stable fragment ions around the modification site, which aids in its localization.[6][7]

Predicted Fragmentation of N-Boc-N-(3-methylbutyl)glycine

When a peptide containing this residue is subjected to CID, several key fragmentation pathways are expected:

  • Loss of the Boc Group: The Boc group is thermally labile and readily fragments. The most characteristic losses are:

    • Loss of isobutylene (-56 Da): A neutral loss of C4H8.[8][9]

    • Loss of the entire Boc group (-100 Da): A neutral loss of C5H8O2.[10]

    • Loss of tert-butyl cation (-57 Da): Formation of a carbamic acid.

  • Backbone Fragmentation: The N-alkylation will influence the typical b- and y-ion series. Cleavage C-terminal to the modified glycine will produce a standard y-ion, but the corresponding b-ion will have the mass of N-Boc-N-(3-methylbutyl)glycine incorporated.

  • Immonium Ion: A characteristic low-mass ion corresponding to the modified glycine residue itself may be observed. For N-Boc-N-(3-methylbutyl)glycine, this would be at m/z = 218.17 (M+H - CO).

G cluster_0 Precursor Ion (Peptide-M) cluster_1 Primary Fragmentation Pathways cluster_2 Diagnostic Fragment Ions Precursor [Peptide + H]+ Boc_Loss Loss of Boc Group (-56 Da or -100 Da) Precursor->Boc_Loss CID Backbone Backbone Cleavage (b- and y-ions) Precursor->Backbone CID Boc_Fragment [Peptide - Boc + H]+ Boc_Loss->Boc_Fragment Fragments Sequence-specific b- and y-ions Backbone->Fragments Immonium Immonium Ion (m/z ~218.17) Backbone->Immonium

Caption: Predicted MS/MS fragmentation pathways.

Experimental Protocol 2: LC-MS/MS for Sequence Confirmation
  • LC-MS Setup: Use the same LC setup as in Protocol 1.

  • MS/MS Analysis:

    • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument will perform a full scan, identify the most intense peptide ions, and then isolate and fragment them sequentially.

    • Isolation Window: 1.5-2.0 m/z.

    • Activation Type: CID or Higher-energy C-trap Dissociation (HCD).

    • Collision Energy: Use a stepped or normalized collision energy (e.g., 25-35 NCE) to ensure a good balance of fragment ions.[5]

  • Data Analysis:

    • Use a protein sequencing software (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS spectra against a custom database containing the expected peptide sequence.

    • Manually inspect the annotated MS/MS spectrum. Confirm the presence of a continuous b- and/or y-ion series. The mass shift of +170.13 Da between consecutive b- or y-ions will pinpoint the location of the N-Boc-N-(3-methylbutyl)glycine residue.

Part 3: Comparison with Alternative Methodologies

While mass spectrometry is the primary validation tool, other techniques can offer complementary data, especially in complex cases or for regulatory submissions.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (LC-MS/MS) Measures mass-to-charge ratio of intact molecules and their fragments.High sensitivity and accuracy; provides both molecular weight and sequence; suitable for complex mixtures.[1]Indirect structural information; may require specialized fragmentation techniques (ETD/ECD) for some modifications.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate the 3D structure.Provides definitive, atom-level structural information and can confirm stereochemistry.[11]Requires a large amount of highly pure sample (>1 mg); complex data analysis; not suitable for high-throughput screening.
Edman Degradation Sequential chemical removal and identification of N-terminal amino acids.Direct sequencing method; can quantify residues.Ineffective for N-alkylated residues as the N-terminus is blocked; requires pure sample; insensitive to modifications not at the N-terminus.

Expert Insight: For N-Boc-N-(3-methylbutyl)glycine, Edman degradation is not a viable primary technique because the N-terminal amine required for the chemistry is blocked by the Boc group. If the Boc group were removed, the N-alkyl group would still prevent the standard Edman reaction. NMR is powerful but often impractical due to sample requirements. Therefore, a multi-stage mass spectrometry approach remains the most efficient and comprehensive method for validation.

Conclusion: A Self-Validating System

The validation of N-Boc-N-(3-methylbutyl)glycine incorporation is a critical quality control step. A comprehensive analytical strategy, beginning with high-resolution LC-MS for identity and purity, followed by tandem mass spectrometry for unambiguous sequence confirmation, provides the highest level of confidence. This multi-faceted approach creates a self-validating system: the intact mass from the MS1 scan corroborates the sequence derived from the MS/MS fragmentation, ensuring that the final product is precisely the molecule designed to advance your research and development goals.

References

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. [Link]

  • Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Molecular Omics. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics. [Link]

  • Havliček, V., Jegorov, A., Prikrylová, V., Sedmera, P., & Havránek, M. (2002). Role of amino acid N-methylation in cyclosporins on ring opening and fragmentation mechanisms during collisionally induced dissociation in an ion trap. Journal of mass spectrometry : JMS, 37(3), 292–298. [Link]

  • Seifert, J., Taubert, M., Jehmlich, N., Schmidt, F., Völker, U., Richnow, H. H., & von Bergen, M. (2012). Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC bioinformatics, 13, 239. [Link]

  • Pentelute, B. L., & Kent, S. B. (2008). Introduction of Functional Groups into Peptides via N-Alkylation. Organic letters, 10(9), 1689–1692. [Link]

  • Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry, 45(12), 2684. [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • NIST. Glycine, N-(3-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester. [Link]

  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189. [Link]

  • Harvey, D. J. (2004). Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer. Rapid communications in mass spectrometry : RCM, 18(24), 2997–3007. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. In Protein Scrambling (pp. 1-20). Humana Press. [Link]

  • Kallscheuer, N., Bänfer, S., Büttner, K., Gassel, M., Kulik, A., Grond, S., & Fiedler, H. P. (2021). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules (Basel, Switzerland), 26(17), 5225. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]

  • Dodds, E. D. (2011). Factors that influence fragmentation behavior of N-linked glycopeptide ions. Journal of the American Society for Mass Spectrometry, 22(1), 104–114. [Link]

  • Resolve Mass Spectrometry. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link]

  • Tabb, D. L., Saraf, A., & Yates, J. R., 3rd. (2003). Verification of automated peptide identifications from proteomic tandem mass spectra. Nature protocols, 1(1), 1-10. [Link]

  • Vušak, D., Jurković, M., Smrečki, N., & Prugovečki, B. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1438. [Link]

  • Vušak, D., Jurković, M., Smrečki, N., & Prugovečki, B. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1438. [Link]

  • SciSpace. (2022). Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendron. [Link]

  • Edelson-Averbukh, M., Pipin, G., Tsvetkov, V., & Ytterberg, A. J. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry, 30(7), 1274–1285. [Link]

  • Aurelio, L., & Hughes, R. A. (2015). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis (pp. 135-156). Springer. [Link]

  • Aijaz, A., & Halim, M. (2019). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Symposium of Student Scholars. [Link]

  • Horikawa, M., & Iwashita, T. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International journal of molecular sciences, 23(4), 1999. [Link]

  • Prasad Atmuri, N. D., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis: N-Boc-N-(3-methylbutyl)glycine vs. Common Synthesis Impurities

Executive Summary The synthesis of unnatural amino acid derivatives, such as N-Boc-N-(3-methylbutyl)glycine (also known as N-Boc-N-isoamylglycine), requires rigorous analytical control to ensure high purity for downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural amino acid derivatives, such as N-Boc-N-(3-methylbutyl)glycine (also known as N-Boc-N-isoamylglycine), requires rigorous analytical control to ensure high purity for downstream peptidomimetic or drug discovery applications. Because this compound and its synthetic precursors lack strong chromophores, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over mobile phase pH and gradient hydrophobicity.

This guide provides an authoritative, objective comparison of the HPLC retention times of N-Boc-N-(3-methylbutyl)glycine against its most common synthetic impurities, detailing the mechanistic causality behind their chromatographic behavior and providing a self-validating experimental protocol.

Mechanistic Rationale & Chromatographic Principles

The standard synthesis of N-Boc-N-(3-methylbutyl)glycine typically involves the reductive amination of glycine with 3-methylbutanal (isovaleraldehyde), followed by amine protection using di-tert-butyl dicarbonate (Boc₂O). This pathway introduces specific potential impurities: unreacted starting materials, incomplete alkylation products, and degradation byproducts.

The Role of pH and Ion-Pairing

N-Boc-N-(3-methylbutyl)glycine contains a free carboxylic acid group (pKa ~3.5). In a neutral mobile phase, this group ionizes into a highly polar carboxylate ( COO− ), leading to poor retention and severe peak tailing on a hydrophobic C18 stationary phase.

To counteract this, standard RP-HPLC methods for N-Boc protected amino acids utilize an acidic modifier, typically 0.1% Trifluoroacetic Acid (TFA) [1]. TFA lowers the mobile phase pH to approximately 2.0, ensuring the carboxylic acid remains fully protonated (neutral). Under these conditions, the molecule's retention is governed entirely by the hydrophobic interactions of its bulky tert-butyloxycarbonyl (Boc) group and the 3-methylbutyl (isopentyl) aliphatic chain [2].

Conversely, impurities lacking the Boc protection group (e.g., the des-Boc intermediate) possess a free secondary amine. At pH 2.0, this amine is protonated into a highly polar ammonium cation ( NH2+​ ), drastically reducing its affinity for the C18 phase and causing early elution.

RetentionLogic Start Analyte Injected onto C18 Column Q1 Has Boc Protection Group? Start->Q1 NoBoc No Boc (Protonated Amine at pH 2.0) Q1->NoBoc No YesBoc Yes Boc (Neutral Amine at pH 2.0) Q1->YesBoc Yes Early Early Elution Rt ~ 3.5 min (Des-Boc Impurity) NoBoc->Early Q2 Has 3-Methylbutyl Group? YesBoc->Q2 NoIso No 3-Methylbutyl Q2->NoIso No YesIso Yes 3-Methylbutyl Q2->YesIso Yes Mid Mid Elution Rt ~ 11.2 min (N-Boc-glycine) NoIso->Mid Late Late Elution Rt ~ 16.8 min (Target Product) YesIso->Late

Logical decision tree dictating RP-HPLC retention times based on structural hydrophobicity.

Comparative Retention Time Data

The following table summarizes the predicted retention behavior of N-Boc-N-(3-methylbutyl)glycine and its common synthetic impurities based on a standard 30-minute reverse-phase gradient.

Compound / AnalyteStructural FeaturesRelative PolarityEst. Retention Time (Rt)Relative Retention Time (RRT)
N-(3-methylbutyl)glycine (Impurity A)Free secondary amine, free carboxylic acid.Very High (Cationic at pH 2.0)~ 3.5 min0.21
N-Boc-glycine (Impurity B)Boc-protected amine, lacks isopentyl chain.Moderate~ 11.2 min0.67
N-Boc-N-(3-methylbutyl)glycine (Target API)Boc-protected amine, hydrophobic isopentyl chain.Low~ 16.8 min 1.00
Di-tert-butyl dicarbonate (Impurity C)Highly hydrophobic, no ionizable groups.Very Low~ 19.5 min1.16
Target Isopentyl Ester (Impurity D)Over-alkylation byproduct; lacks free acid.Extremely Low~ 22.1 min1.32

Note: Retention times are indicative and will vary based on exact column dead volume and system dwell volume. RRT provides a more reliable metric for peak identification.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) to validate column performance before sample analysis. Because N-Boc amino acids lack strong UV chromophores (like aromatic rings), detection relies on the absorbance of the peptide/amide bond and the Boc carbonyl group at low wavelengths (205-210 nm) [3].

Reagents & Materials
  • Stationary Phase: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: LC-MS grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN) + 0.1% v/v TFA.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology

Step 1: System Suitability Preparation Prepare a resolution standard containing 0.5 mg/mL of N-Boc-glycine and 0.5 mg/mL of N-Boc-N-(3-methylbutyl)glycine in the diluent.

Step 2: Sample Preparation Accurately weigh 10 mg of the synthesized N-Boc-N-(3-methylbutyl)glycine sample. Dissolve in 10 mL of diluent to achieve a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Stabilizes retention times and reduces backpressure).

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (Alternatively, use Evaporative Light Scattering Detection (ELSD) or LC-MS for non-UV active impurities).

Step 4: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Isocratic
5.0 90 10 Hold
20.0 10 90 Linear Gradient
25.0 10 90 Wash
25.1 90 10 Step Return

| 30.0 | 90 | 10 | Re-equilibration |

Step 5: System Validation & Execution Inject the System Suitability Standard. The system is considered valid only if the resolution ( Rs​ ) between N-Boc-glycine and N-Boc-N-(3-methylbutyl)glycine is ≥3.0 , and the tailing factor ( Tf​ ) for the target peak is ≤1.5 . Once validated, proceed with the sample injection.

Workflow N1 Synthesis Mixture (Main + Impurities) N2 Sample Prep (Dilution in 50% ACN) N1->N2 N3 RP-HPLC Separation (C18, 0.1% TFA Gradient) N2->N3 N4 Detection (UV 210 nm / MS) N3->N4 N5 Data Analysis (Rt & Purity Profiling) N4->N5

Workflow for the HPLC purity profiling of N-Boc-N-(3-methylbutyl)glycine.

Troubleshooting & Peak Resolution

  • Co-elution of Des-Boc Impurity with the Void Volume: If N-(3-methylbutyl)glycine elutes too close to the solvent front (< 3 minutes), decrease the initial gradient starting conditions to 5% Mobile Phase B, or switch to a polar-embedded C18 column which offers better retention for highly polar, charged species.

  • Baseline Drift at 210 nm: TFA absorbs strongly at low UV wavelengths, causing baseline drift during gradient elution. To mitigate this, ensure the TFA concentration in Mobile Phase B is slightly lower (e.g., 0.085%) than in Mobile Phase A (0.1%) to balance the optical absorbance across the gradient.

  • Undetected Impurities: Because aliphatic amino acids lack robust UV absorption, relying solely on UV 210 nm may mask impurities like residual isovaleraldehyde or aliphatic degradation products. Orthogonal detection via LC-MS (Electrospray Ionization in negative mode for the carboxylic acid) is highly recommended for comprehensive impurity profiling[3].

References

  • Rasayan Journal of Chemistry. "Impurity Profiling Stability Indicating Method Development and Validation... and LC-MS Characterization". Rasayan J. Chem., Vol. 16, No. 4, 2023. Available at: [Link]

Comparative

A Comparative Guide to Peptoid Folding: N-Boc-N-(3-methylbutyl)glycine vs. N-Boc-N-isobutylglycine

For researchers in drug discovery and materials science, the precise control of molecular architecture is paramount. Peptoids, or N-substituted glycines, have emerged as a powerful class of peptidomimetics due to their p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and materials science, the precise control of molecular architecture is paramount. Peptoids, or N-substituted glycines, have emerged as a powerful class of peptidomimetics due to their proteolytic stability and synthetic tractability.[1][2] The folding of a peptoid chain into a stable secondary structure is largely dictated by the steric and electronic properties of its N-substituted side chains.[3][4] This guide provides an in-depth comparison of two closely related, yet distinct, building blocks in the peptoid chemist's toolkit: N-Boc-N-(3-methylbutyl)glycine and N-Boc-N-isobutylglycine. We will explore how a subtle difference in their aliphatic side chains can influence conformational preferences, and provide the experimental frameworks to probe these structural nuances.

The Decisive Role of Side-Chain Architecture in Peptoid Conformation

Unlike peptides, the peptoid backbone lacks both chirality and hydrogen bond donors.[5] Consequently, the formation of stable secondary structures, such as helices, is not driven by the intricate network of hydrogen bonds that define alpha-helices and beta-sheets in proteins. Instead, peptoid folding is a sterically-driven phenomenon.[3] The rotation around the backbone amide bonds (the ω angle) can be either cis or trans, and the energetic barrier between these two states is lower than in peptides.[1] Bulky N-substituted side chains can create significant steric hindrance, favoring one conformation over the other and thereby guiding the peptoid into a folded state.[6][7]

It is within this context that we examine our two monomers of interest. Both possess branched aliphatic side chains, which are known to promote helical structures.[8][9] However, the seemingly minor difference in their branching pattern has significant implications for their conformational behavior.

Head-to-Head Comparison: N-Boc-N-(3-methylbutyl)glycine vs. N-Boc-N-isobutylglycine

FeatureN-Boc-N-(3-methylbutyl)glycineN-Boc-N-isobutylglycine
Side Chain Structure 3-methylbutyl (isoamyl)isobutyl
Chemical Formula C₁₂H₂₃NO₄C₁₁H₂₁NO₄
Molecular Weight 245.32 g/mol 231.29 g/mol
Predicted Steric Hindrance HigherLower
Expected Impact on Folding Stronger induction of helical structuresModerate induction of helical structures

The key distinction lies in the position of the methyl branch. In the 3-methylbutyl side chain, the branching occurs further from the backbone nitrogen, creating a longer and more sterically demanding group. In contrast, the isobutyl side chain has its branch point closer to the backbone.

This difference in steric bulk is predicted to have a direct impact on the stability of the resulting peptoid secondary structure. A greater steric demand from the side chain is expected to more strongly disfavor certain backbone conformations, leading to a more ordered and stable helical structure. Therefore, peptoids incorporating N-(3-methylbutyl)glycine are anticipated to exhibit a higher propensity for folding into stable helices compared to their N-isobutylglycine-containing counterparts.

Experimental evidence supports the role of N-isobutylglycine (often abbreviated as Nleu) in forming stable, ordered structures. Studies on collagen-mimetic peptides incorporating N-isobutylglycine have shown through NMR and molecular modeling that these sequences can adopt stable triple-helical conformations.[7][10] While direct experimental data for peptoids composed solely of N-(3-methylbutyl)glycine is less common in the literature, the established principles of sterically-driven peptoid folding strongly suggest that its larger side chain would be an even more potent helix inducer.[6][7]

Experimental Workflows

To empirically determine the folding propensities of peptoids containing these monomers, a combination of synthesis, purification, and structural analysis is required.

Synthesis of N-Boc-N-Substituted Glycine Monomers

The synthesis of the N-Boc protected monomers is a prerequisite for their incorporation into peptoids via the submonomer method. A general and reliable approach involves the N-alkylation of a glycine ester followed by Boc protection and saponification.

Protocol 1: Synthesis of N-Boc-N-(isobutyl)glycine

  • N-Alkylation: To a solution of glycine methyl ester hydrochloride in a suitable solvent such as dichloromethane, add two equivalents of a non-nucleophilic base like triethylamine.[10] Slowly add one equivalent of isobutyl bromide and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Protection: Dissolve the crude N-isobutylglycine methyl ester in a solvent like dichloromethane. Add 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).[11] Stir at room temperature until the reaction is complete.

  • Purification: Purify the resulting N-Boc-N-isobutylglycine methyl ester by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of methanol and water. Add an excess of lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

  • Final Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-N-isobutylglycine.

A similar protocol can be followed for the synthesis of N-Boc-N-(3-methylbutyl)glycine using 3-methylbutyl bromide in the initial alkylation step.

Solid-Phase Peptoid Synthesis

The "submonomer" method is the most common and efficient way to synthesize sequence-defined peptoids.[12][13] This two-step cycle allows for the incorporation of a wide variety of primary amines as side chains.

Diagram 1: The Submonomer Method for Peptoid Synthesis

G Resin Resin with free amine Bromoacetylation Bromoacetylation (Bromoacetic acid, DIC) Resin->Bromoacetylation Bromoacetylated_Resin Resin with terminal bromoacetyl group Bromoacetylation->Bromoacetylated_Resin Displacement Nucleophilic Displacement (Primary Amine: R-NH2) Bromoacetylated_Resin->Displacement Elongated_Peptoid Elongated Peptoid Chain Displacement->Elongated_Peptoid Repeat Repeat n times Elongated_Peptoid->Repeat Cleavage Cleavage from Resin (e.g., TFA) Elongated_Peptoid->Cleavage Repeat->Bromoacetylation Purified_Peptoid Purified Peptoid Cleavage->Purified_Peptoid G Sample_Prep Sample Preparation (Dissolve peptoid in appropriate solvent, e.g., acetonitrile) Instrument_Setup Instrument Setup (Set wavelength range, bandwidth, etc.) Sample_Prep->Instrument_Setup Baseline Baseline Measurement (Solvent only) Instrument_Setup->Baseline Sample_Measurement Sample Measurement (Acquire CD spectrum) Baseline->Sample_Measurement Data_Processing Data Processing (Baseline subtraction, conversion to molar ellipticity) Sample_Measurement->Data_Processing Analysis Structural Analysis (Compare spectra to known peptoid helix signatures) Data_Processing->Analysis

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Commercial N-Boc-N-(3-methylbutyl)glycine Reference Standards

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks In the landscape of drug discovery and development, the integrity of every component is paramount. Reference standards are the bedrock of analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks

In the landscape of drug discovery and development, the integrity of every component is paramount. Reference standards are the bedrock of analytical testing, serving as the benchmark against which all measurements are made to ensure the quality, safety, and efficacy of pharmaceutical products.[1] For synthetic building blocks like N-Boc-N-(3-methylbutyl)glycine, a non-standard amino acid derivative likely used in peptide synthesis, the purity of the reference standard is not a trivial detail—it is a critical determinant of success. An impure standard can lead to inaccurate quantification, misidentification of impurities in a drug substance, and ultimately, compromise the entire development lifecycle.[2][3]

This guide provides a comprehensive, multi-faceted strategy for the rigorous validation of commercial N-Boc-N-(3-methylbutyl)glycine reference standards. We will move beyond simple, single-technique assessments to construct a self-validating system of orthogonal analytical methods. This approach is designed to provide an unassailable, in-depth characterization of the standard, ensuring its suitability for its intended purpose in a regulated environment.

Understanding the Analyte and Its Potential Impurities

N-Boc-N-(3-methylbutyl)glycine is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 3-methylbutyl (isopentyl) group. The synthesis of such compounds typically involves the reaction of the parent amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][5][6]

Impurities can be introduced at any stage of the manufacturing process. A thorough validation must anticipate and specifically look for these potential contaminants:

  • Starting Materials: Unreacted N-(3-methylbutyl)glycine or glycine precursors.

  • Reagent-Related Impurities: Residual di-tert-butyl dicarbonate or its byproducts, such as tert-butanol.

  • Side-Reaction Products: Formation of di-Boc protected species or degradation of the Boc group.

  • Residual Solvents: Solvents used during reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes).

  • Inorganic Salts: Salts formed during pH adjustments and workup procedures.

  • Water: Ubiquitous moisture absorbed from the atmosphere or retained from synthesis.

A robust analytical strategy does not rely on a single technique but employs several orthogonal methods, each providing a different and complementary piece of the purity puzzle.

G cluster_start Initial Assessment cluster_core Purity & Identity Confirmation (Orthogonal Methods) cluster_composition Compositional & Residual Analysis cluster_final Final Purity Assignment CommercialStd Receive Commercial Reference Standard HPLC HPLC-UV (Organic Purity) CommercialStd->HPLC Distribute Aliquots NMR ¹H NMR (Structure & qNMR) CommercialStd->NMR Distribute Aliquots MS LC-MS (Identity & Impurity ID) CommercialStd->MS Distribute Aliquots CHN Elemental Analysis (CHN Confirmation) CommercialStd->CHN Distribute Aliquots KF Karl Fischer (Water Content) CommercialStd->KF Distribute Aliquots PurityCalc Mass Balance Calculation (Assign Final Purity) HPLC->PurityCalc NMR->PurityCalc MS->PurityCalc CHN->PurityCalc KF->PurityCalc FinalReport FinalReport PurityCalc->FinalReport Generate Certificate of Analysis

Figure 1: Overall workflow for the orthogonal validation of a reference standard.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC, particularly reversed-phase HPLC (RP-HPLC), is the cornerstone technique for assessing the purity of organic compounds like Boc-protected amino acids.[7] The introduction of the hydrophobic Boc group makes these molecules well-suited for separation on nonpolar stationary phases (e.g., C18).[7] This method separates the main component from its organic impurities based on differences in polarity, providing a highly accurate percentage peak area that is used to calculate purity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 10% B (linear gradient)

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (where the carbamate bond exhibits absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 1.0 mg/mL.

Trustworthiness: The method's validity is ensured by adhering to the principles outlined in ICH Q2(R1).[8][9][10] System suitability parameters (e.g., tailing factor, theoretical plates) must be established and met before analysis. The use of a gradient ensures that both more polar and less polar impurities are effectively separated and detected.

Structural Identity and Quantification by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the hydrogen atoms within the molecule.[11] It is an inherently quantitative technique (qNMR) because the signal area is directly proportional to the number of nuclei, allowing for purity assessment without a specific reference standard for the impurities themselves.[12][13] This makes it an excellent orthogonal technique to HPLC.

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the N-Boc-N-(3-methylbutyl)glycine standard.

    • Accurately weigh ~5-10 mg of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard must have signals that do not overlap with the analyte.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation for accurate integration).

    • Number of Scans: 8-16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal from the analyte (e.g., the Boc group's 9H singlet) and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P_std = Purity of the internal standard.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[14] Its primary role here is to confirm the molecular weight of the main component, providing definitive evidence of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of even trace-level impurities, aiding in their structural elucidation.[15][16]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is most common for this type of molecule. Run in both positive and negative ion modes to maximize information.

  • Chromatography: Use the same HPLC method as described in Section 1. This allows for direct correlation of UV peaks with mass signals.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected molecular ion of N-Boc-N-(3-methylbutyl)glycine (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the masses of any impurity peaks detected. This data can help identify them as starting materials, byproducts, or degradants.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection & Analysis cluster_output Results Prep Dissolve 1 mg/mL in Mobile Phase A/B HPLC Inject on C18 Column Gradient Elution Prep->HPLC UV UV Detector (210 nm) Quantify Peak Area % HPLC->UV Split Flow (optional) MS ESI-MS Determine m/z of Peaks HPLC->MS Split Flow (optional) Purity Chromatographic Purity UV->Purity Identity Identity Confirmation MS->Identity

Figure 2: Experimental workflow for LC-MS based purity and identity analysis.

Supporting Orthogonal Analyses

To build a complete purity profile, the following tests are essential.

Elemental Analysis (CHN)

Causality: Elemental analysis measures the percentage of Carbon, Hydrogen, and Nitrogen in the compound.[17] This fundamental technique verifies that the empirical formula of the material matches the theoretical composition, providing a check against non-carbon-containing impurities (like inorganic salts) that would not be detected by HPLC-UV.[18]

Protocol:

  • Submit a small, dried sample (~2-5 mg) to a CHN combustion analyzer.

  • The instrument combusts the sample, and detectors measure the resulting CO₂, H₂O, and N₂ gases.

  • Compare the experimental %C, %H, and %N values to the theoretical values calculated from the molecular formula (C₁₂H₂₃NO₄). The results should be within an acceptable tolerance (e.g., ±0.4%).

Water Content by Karl Fischer Titration

Causality: Water is a common impurity in solid reagents and can significantly impact the true concentration of the standard.[19] Karl Fischer titration is a highly specific and accurate method for water determination.[20] Coulometric Karl Fischer is preferred for expected low water content (<1%).[21]

Protocol:

  • Add a suitable Karl Fischer reagent to the titration cell and pre-titrate to a dry endpoint.

  • Accurately weigh a sample of the standard and add it to the cell.

  • The instrument titrates the water with an iodine-based reagent, and the water content is calculated electrochemically based on the amount of current required.[21][22]

Comparative Data Summary

The data from these orthogonal methods should be compiled to assign a final purity value. A mass balance approach is typically used, where the final purity is calculated as 100% minus the sum of all detected impurities (organic impurities by HPLC, water by Karl Fischer, residual solvents, and inorganic content).

Analytical Test Parameter Measured Commercial Standard 'A' (Hypothetical Data) Well-Characterized In-House Standard Purpose & Interpretation
HPLC-UV (Area %) Organic Purity99.85%99.92%Measures purity relative to other UV-active organic compounds. A value >99.5% is desirable for a primary standard.
¹H qNMR Absolute Purity (Assay)99.7% (vs. Maleic Acid)99.8% (vs. Maleic Acid)Provides an independent, orthogonal assay value. Good agreement with HPLC builds confidence.
LC-MS Molecular Ion [M+H]⁺m/z = 246.1705m/z = 246.1703Confirms identity. The theoretical exact mass is 246.1705. High-resolution MS provides high confidence.
Elemental Analysis %C, %H, %NC: 58.6%, H: 9.4%, N: 5.7%C: 58.7%, H: 9.4%, N: 5.7%Confirms elemental composition. Theoretical values are C: 58.75%, H: 9.45%, N: 5.71%. Results should be within ±0.4%.
Karl Fischer Water Content0.12%0.08%Quantifies residual water, which is subtracted in the final mass balance calculation.
Final Assigned Purity Mass Balance ~99.7% ~99.8% The final, certified purity value after accounting for all measured impurities.

Conclusion

Validating a commercial reference standard is a rigorous scientific investigation that underpins the reliability of all subsequent research and development activities. Relying solely on the vendor's Certificate of Analysis is insufficient for critical applications. By employing an orthogonal analytical approach—combining chromatographic separation (HPLC), structural confirmation (NMR), identity verification (MS), compositional analysis (CHN), and specific impurity testing (Karl Fischer)—researchers can build a comprehensive and trustworthy purity profile. This self-validating system ensures that the N-Boc-N-(3-methylbutyl)glycine standard is not just a chemical in a bottle, but a truly reliable benchmark for scientific measurement.

References

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link].

  • Quality By Design The Importance Of Reference Standards In Drug Development. Life Science Leader. Available at: [Link].

  • Reference Standards. American Pharmaceutical Review. Available at: [Link].

  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Available at: [Link].

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. Available at: [Link].

  • The ABC's of Reference Standard Management. Pharmaceutical Outsourcing. Available at: [Link].

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Available at: [Link].

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available at: [Link].

  • Reference Standards. Cambrex. Available at: [Link].

  • Elemental Microanalysis Testing Applications. Warwick Analytical. Available at: [Link].

  • IMPURITY PROFILING. IJCRT.org. Available at: [Link].

  • Determination of the purity of pharmaceutical reference materials by 1 H NMR using the standardless PULCON methodology. Sci-Hub. Available at: [Link].

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. Available at: [Link].

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. Available at: [Link].

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available at: [Link].

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link].

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link].

  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH. Available at: [Link].

  • Consistency and Purity. Oxford Instruments. Available at: [Link].

  • Proton Nuclear Magnetic Resonance Spectroscopy (NMR) Methods for Determining the Purity of Reference Drug Standards and Illicit Forensic Drug Seizures. ResearchGate. Available at: [Link].

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. Available at: [Link].

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link].

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. Available at: [Link].

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link].

  • Quality Guidelines. ICH. Available at: [Link].

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scirp.org. Available at: [Link].

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses Procedure. Available at: [Link].

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. Available at: [Link].

  • Preparation method of Boc-glycine. Google Patents.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. Available at: [Link].

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Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Waste Characterization

N-Boc-N-(3-methylbutyl)glycine (also referred to as N-Boc-N-isoamylglycine) is a heavily utilized building block in solid-phase peptide synthesis (SPPS), peptidomimetic drug development, and combinatorial chemistry. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Boc-N-(3-methylbutyl)glycine (also referred to as N-Boc-N-isoamylglycine) is a heavily utilized building block in solid-phase peptide synthesis (SPPS), peptidomimetic drug development, and combinatorial chemistry. Because it features a tert-butyloxycarbonyl (Boc) protecting group and a lipophilic isopentyl chain, its handling and disposal require strict adherence to environmental and laboratory safety protocols.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and Environmental Health and Safety (EHS) professionals with field-proven, self-validating protocols for the safe operational handling and disposal of this compound. We will move beyond basic instructions to explain the chemical causality behind these safety mandates, ensuring your laboratory maintains both compliance and scientific integrity.

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. N-Boc-N-(3-methylbutyl)glycine is typically handled as a solid powder but is frequently dissolved in organic solvents during synthesis.

The following table summarizes the quantitative and qualitative data that dictate its disposal pathways[1][2]:

Property / ParameterValue / DescriptionOperational Implication for Disposal
Chemical Formula C₁₂H₂₃NO₄High carbon content; requires high-temperature incineration to prevent environmental persistence.
Molecular Weight ~245.31 g/mol Standard solid organic waste classification.
Physical State Solid (Powder)Prone to aerosolization; requires collection in sealed, high-density polyethylene (HDPE) containers.
Solubility Soluble in DMF, DCM, CPME, MeOHLiquid waste streams will be dictated by the solvent used, requiring strict halogenated vs. non-halogenated segregation.
Primary Hazards Skin/Eye IrritantMandatory use of nitrile gloves, safety goggles, and lab coats during waste consolidation.
Thermal Decomposition CO, CO₂, NOₓCombustion produces toxic nitrogen oxides; open burning is strictly prohibited. Must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with scrubbers.

The Chemistry of Waste Generation: Boc-Deprotection Hazards

In peptide synthesis, the most hazardous waste stream involving N-Boc-N-(3-methylbutyl)glycine is generated during the deprotection step . The removal of the Boc group is typically achieved using strong acids like Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or increasingly, greener alternatives like 4M HCl in Cyclopentyl methyl ether (CPME)[3][4].

The Causality of Risk: The acidic cleavage of the Boc group is not a silent reaction. It proceeds via a protonated carbamate intermediate that spontaneously decarboxylates, releasing carbon dioxide (CO₂) and isobutylene gas . If this reaction mixture is prematurely transferred to a tightly sealed liquid waste carboy, the continuous off-gassing will pressurize the container, leading to a catastrophic rupture and chemical spill.

DeprotectionMechanism Reagent N-Boc-N-(3-methylbutyl)glycine (Intact Reagent) Acid Acidic Cleavage (e.g., TFA or HCl/CPME) Reagent->Acid Intermediate Protonated Carbamate Intermediate Acid->Intermediate LiquidWaste Acidic Organic Waste (Requires Vented Caps) Acid->LiquidWaste Solvent/Acid Runoff Product Free Amine Product (N-(3-methylbutyl)glycine) Intermediate->Product Decarboxylation GasWaste Gas Evolution (CO2 + Isobutylene) Intermediate->GasWaste Off-gassing

Fig 1: Chemical pathway of Boc deprotection illustrating hazardous gas evolution and waste streams.

Disposal Decision Workflow

Proper segregation is the cornerstone of EPA and OSHA compliance. Mixing incompatible waste streams (e.g., mixing halogenated solvents with non-halogenated ones) not only increases disposal costs exponentially but can also lead to the formation of highly toxic dioxins during the incineration process[4][5].

WasteWorkflow Start Waste Generation: N-Boc-N-(3-methylbutyl)glycine Type Determine Waste State Start->Type Solid Solid Waste (Powder, Consumables) Type->Solid Liquid Liquid Waste (Reaction Liquors) Type->Liquid SolidBin Solid Organic Waste Receptacle Solid->SolidBin Halogen Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogen HalWaste Halogenated Organic Waste Halogen->HalWaste Yes NonHalWaste Non-Halogenated Organic Waste Halogen->NonHalWaste No EHS EHS Collection & High-Temp Incineration HalWaste->EHS NonHalWaste->EHS SolidBin->EHS

Fig 2: Decision-making workflow for the segregation and disposal of N-Boc-amino acid waste.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure that every step of the disposal process accounts for chemical stability, regulatory compliance, and personnel safety.

Protocol A: Solid Waste Disposal (Unused Reagent, Spills, and Consumables)

This protocol applies to expired batches of N-Boc-N-(3-methylbutyl)glycine, contaminated weighing paper, pipette tips, and spill cleanup materials[5][6].

  • Don Appropriate PPE: Ensure you are wearing nitrile gloves, a buttoned flame-resistant lab coat, and chemical safety goggles.

  • Consolidation: Carefully sweep or transfer the solid waste into a wide-mouth, sealable High-Density Polyethylene (HDPE) container. Scientific Rationale: HDPE is highly resistant to organic degradation and prevents moisture ingress, which could slowly degrade the Boc group over long-term storage.

  • Decontamination of Surfaces: Wipe down the balance or spill area with a solvent the chemical is soluble in (e.g., a small amount of methanol or isopropanol), followed by soap and water. Dispose of these wipes in the solid waste container.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Irritant." Explicitly write: "Solid Organic Waste: Contains N-Boc-N-(3-methylbutyl)glycine."

  • EHS Transfer: Store the container in a designated secondary containment bin until your institution's EHS department collects it for high-temperature incineration[5].

Protocol B: Liquid Waste Disposal (Post-Reaction Mixtures)

This protocol applies to the filtrates and washes generated after coupling or deprotecting the amino acid.

  • Quenching and Off-Gassing (Critical Step): If the liquid waste contains acidic deprotection reagents (TFA or HCl), allow the reaction mixture to stir in an open flask within the fume hood for at least 30 minutes post-reaction. Scientific Rationale: This allows the complete evolution and safe extraction of isobutylene and CO₂ gases via the hood's exhaust, preventing pressure buildup.

  • Neutralization (Optional but Recommended): Carefully neutralize the acidic waste by slowly adding a weak aqueous base (e.g., saturated NaHCO₃) until the pH is ~7. Allow any biphasic layers to settle.

  • Segregation by Solvent Profile:

    • Halogenated Waste: If the solvent matrix contains Dichloromethane (DCM) or Chloroform, pour the organic layer into the red-labeled "Halogenated Organic Waste" carboy[7].

    • Non-Halogenated Waste: If utilizing modern, sustainable peptide synthesis solvents like N-butylpyrrolidinone (NBP), Dimethylformamide (DMF), or Cyclopentyl methyl ether (CPME), pour into the blue-labeled "Non-Halogenated Organic Waste" carboy[8][9].

  • Vented Caps: Ensure the liquid waste carboy is equipped with a vented EHS cap. Even after quenching, residual Boc-deprotection can cause delayed gas evolution.

  • Final Disposal: EHS will transport these liquid streams to a TSDF, where they will be atomized and incinerated in a rotary kiln equipped with alkaline scrubbers to neutralize the NOₓ and HCl gases produced during combustion[4].

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Boc-N-(3-methylbutyl)glycine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents, such as N-Boc-N-(3-methylbutyl)glycine, demands...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents, such as N-Boc-N-(3-methylbutyl)glycine, demands a meticulous approach to personal protection. While this specific compound may not have an exhaustive, publicly available safety profile, its structural class—N-Boc protected amino acids—provides a solid foundation for a robust safety protocol. This guide synthesizes established best practices for handling similar chemical entities to ensure your safety and the integrity of your research.

The fundamental principle guiding our approach is the precautionary principle. Since the chemical, physical, and toxicological properties of N-Boc-N-(3-methylbutyl)glycine have not been thoroughly investigated, we must treat it with the appropriate level of caution, assuming it may present hazards similar to other powdered organic reagents, including potential for skin, eye, and respiratory irritation.[1][2][3]

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any personal protective equipment is selected, the primary goal is to minimize exposure through engineering controls. For a powdered substance like N-Boc-N-(3-methylbutyl)glycine, the primary risks are inhalation of fine dust and inadvertent contact with skin or eyes.[1][4]

  • Primary Engineering Control: All handling of N-Boc-N-(3-methylbutyl)glycine powder, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood.[5] This ensures that any airborne particulates are effectively captured and removed from your breathing zone.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]

  • Safety Stations: An operational safety shower and eye wash station must be readily accessible in the immediate vicinity of the handling area.[5]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling N-Boc-N-(3-methylbutyl)glycine. This selection is based on a risk assessment for powdered chemical reagents of this class.[6][7]

Protection Type Specific Recommendation Rationale and Key Considerations
Hand Protection Nitrile Gloves (ensure appropriate thickness and check for tears before use)Provides a barrier against skin contact.[8][9] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[2] Wash hands thoroughly after handling.[5]
Eye Protection Chemical Safety Goggles with Side Shields or a Full Face ShieldProtects against splashes and airborne powder.[4][8] A face shield offers additional protection and is recommended when handling larger quantities.
Body Protection Laboratory Coat (fully buttoned)Prevents contamination of personal clothing and skin.[8][10]
Respiratory Protection NIOSH/MSHA-approved Respirator (e.g., N95)Required when engineering controls (fume hood) are not available or may not be sufficient. Use is based on a formal risk assessment.[1][4][8]

Operational Protocols: Step-by-Step Guidance

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow outlines the procedural steps for safely handling this reagent.

Workflow for Handling N-Boc-N-(3-methylbutyl)glycine

cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don All Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (e.g., with absorbent liner) prep2->prep3 handle1 Gently Open Container Inside Fume Hood prep3->handle1 Proceed to handling handle2 Weigh Required Amount (avoid generating dust) handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Spatula and Weigh Boat handle3->clean1 Proceed to cleanup clean2 Wipe Down Work Surface clean1->clean2 clean3 Collect All Waste in Labeled Hazardous Waste Container clean2->clean3 clean4 Remove PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A standard workflow for safely handling powdered N-Boc-N-(3-methylbutyl)glycine.

Emergency Procedures: Spill and Exposure Response

Accidents, though preventable, require a prepared and immediate response.

Spill Response

For minor spills of solid N-Boc-N-(3-methylbutyl)glycine:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Clean-up: Gently cover the spill with an absorbent material to prevent dust generation. Carefully sweep the material into a designated hazardous waste container.[1] Do not use a dry brush, which can aerosolize the powder.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[10]

  • Dispose: Seal and label the waste container for pickup by a licensed disposal company.[10]

Decision Tree for Spill Response

spill Spill Occurs location Is the spill inside a fume hood? spill->location inside_hood Contain spill within hood. Follow minor spill protocol. location->inside_hood Yes outside_hood Is the spill large or creating significant dust? location->outside_hood No minor_outside Restrict access. Follow minor spill protocol (consider respirator). outside_hood->minor_outside No major_outside Evacuate immediate area. Alert EHS/Safety Officer. Do not attempt cleanup alone. outside_hood->major_outside Yes

Caption: A decision-making guide for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling N-Boc-N-(3-methylbutyl)glycine must be treated as hazardous waste.

  • Waste Segregation: Use a designated, clearly labeled, and sealed container for all solid waste, including contaminated gloves, weigh boats, and absorbent materials.[10]

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "N-Boc-N-(3-methylbutyl)glycine."[10]

  • Liquid Waste: Any solutions containing this compound or rinsate from decontamination should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][10] Never dispose of this chemical down the drain or in regular trash.[10]

  • Empty Containers: Thoroughly rinse the original product container with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[10]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Tokyo Chemical Industry. (2025, March 6). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)glycine Methyl Ester.

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.

  • Iberomed. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations.

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.

  • Santa Cruz Biotechnology. N-tert-Boc-glycine-OH Material Safety Data Sheet.

  • CDH Fine Chemical. BOC-Glycine CAS No 4530-20-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Glycine, N-[(1,1-dimethylethoxy)carbonyl]-.

  • AAPPTec, LLC. Safety Data Sheet: Boc-Glycinol.

  • Fisher Scientific. (2010, November 29). SAFETY DATA SHEET: N-Boc-glycine N-succinimidyl ester.

  • BOC Sciences. Amino Acid Protection & Deprotection Services.

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society.
  • Benchchem. Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.

  • Creative Proteomics. Sample Preparation and Pretreatment for Amino Acid Analysis.

  • US Pharmacopeia (USP). (2016, October 26).
  • Reddy, P. G., et al. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
  • Appiah, C., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Suzhou Highfine Biotech. Double BOC protection selective removal method.

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